Product packaging for 2,4-Difluoro-benzamidine hydrochloride(Cat. No.:CAS No. 885957-21-1)

2,4-Difluoro-benzamidine hydrochloride

Cat. No.: B1319448
CAS No.: 885957-21-1
M. Wt: 192.59 g/mol
InChI Key: WKFTUPMWPSKTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Difluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF2N2 and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClF2N2 B1319448 2,4-Difluoro-benzamidine hydrochloride CAS No. 885957-21-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFTUPMWPSKTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602226
Record name 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-21-1
Record name 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Difluoro-benzamidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Difluoro-benzamidine hydrochloride. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes and is clearly indicated.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Core Chemical Properties of this compound

PropertyValueSource/Note
IUPAC Name 2,4-difluorobenzenecarboximidamide hydrochloride-
CAS Number 1170536-00-1, 885957-21-1[1][2][3]
Molecular Formula C₇H₇ClF₂N₂[1][4]
Molecular Weight 192.59 g/mol [1][5]
Appearance White to off-white crystalline solid (Expected)Based on related compounds[6]
Purity ≥95% (Typically available)Based on related compounds[6]
Storage Conditions 0-8 °C (Recommended)Based on related compounds[6]

Table 2: Comparative Physicochemical Data of Related Benzamidine Derivatives

PropertyThis compound3,4-Difluoro-benzamidine hydrochlorideBenzamidine hydrochloride
Melting Point Data not availableNot specified86-88 °C or 169-173 °C (lit.)
Solubility Data not availableData not availableSoluble in water, ethanol, DMSO, DMF[7]
UV/Vis (λmax) Data not availableData not available229 nm

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitrile is the Pinner reaction.[8][9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine.

General Pinner Reaction Protocol for this compound

Objective: To synthesize this compound from 2,4-difluorobenzonitrile.

Materials:

  • 2,4-difluorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas)

  • Ammonia (anhydrous, in ethanol)

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer

  • Ice bath

Methodology:

  • Formation of the Imino Ester Hydrochloride (Pinner Salt):

    • A solution of 2,4-difluorobenzonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • The flask is cooled in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is typically carried out until saturation or for a period of several hours.[10]

    • The formation of a white precipitate, the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt), is observed.

    • The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • Conversion to this compound:

    • The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.

    • The mixture is stirred at room temperature for several hours.

    • The resulting ammonium chloride precipitate is removed by filtration.

    • The filtrate, containing the 2,4-difluorobenzamidine, is concentrated under reduced pressure.

    • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield purified this compound.

G General Workflow for Pinner Synthesis start 2,4-Difluorobenzonitrile + Anhydrous Ethanol step1 Bubble anhydrous HCl gas (Ice bath) start->step1 pinner_salt Ethyl 2,4-difluorobenzimidate HCl (Pinner Salt) step1->pinner_salt step2 React with NH3 in Ethanol pinner_salt->step2 product 2,4-Difluoro-benzamidine HCl step2->product purification Filtration and Recrystallization product->purification

Pinner reaction workflow.

Analytical Characterization

Table 3: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm), showing splitting patterns consistent with fluorine-proton coupling. Protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad singlets, exchangeable with D₂O, in the range of 8.0-10.0 ppm.
¹³C NMR Aromatic carbons will show characteristic signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The amidine carbon (-C(=NH)NH₂) is expected to appear significantly downfield (approx. 160-170 ppm).
IR Spectroscopy Characteristic peaks are expected for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₆F₂N₂) at m/z ≈ 156.05. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the amidino group.

Biological Activity and Applications

Benzamidine and its derivatives are well-known for their activity as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[14][15] The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.

Potential Applications:

  • Drug Discovery: As a fragment or intermediate for the synthesis of more complex and selective enzyme inhibitors.[6][16]

  • Biochemical Research: Used in protein purification and analysis to prevent proteolytic degradation of target proteins.[17]

  • Agrochemicals: Serves as a building block for novel pesticides and herbicides.[6]

Mechanism of Action: Serine Protease Inhibition

The positively charged amidinium group of benzamidine hydrochloride is crucial for its inhibitory activity. It forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding blocks the active site and prevents the natural substrate from being cleaved.

Mechanism of Competitive Inhibition cluster_0 Serine Protease Active Site S1_pocket S1 Specificity Pocket (with Asp189) catalytic_triad Catalytic Triad (Ser195, His57, Asp102) inhibitor 2,4-Difluoro-benzamidine (Positively Charged) inhibitor->S1_pocket Binds reversibly substrate Natural Substrate (e.g., Arginine-containing peptide) substrate->S1_pocket Binding blocked

Competitive inhibition of a serine protease.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. Based on data for related compounds, it may cause skin and eye irritation.[13]

This document is intended for research and development purposes only. All information is provided in good faith but without warranty of any kind. Users should conduct their own assessments of the suitability of this compound for their specific applications.

References

Technical Guide: 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1170536-00-1

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-benzamidine hydrochloride, a fluorinated benzamidine derivative of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a serine protease inhibitor. The guide also includes detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows.

Compound Data

This compound belongs to the class of benzamidine derivatives, which are recognized as potent inhibitors of serine proteases. The introduction of fluorine atoms into the benzene ring can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1170536-00-1ChemicalBook
Molecular Formula C₇H₇ClF₂N₂Guidechem[1]
Molecular Weight 192.59 g/mol Guidechem[1]
Appearance White to off-white crystalline powder (inferred)Chem-Impex[2]
Solubility Soluble in water (inferred from hydrochloride salt)General chemical knowledge

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2,4-difluorobenzonitrile.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Reaction Setup: A solution of 2,4-difluorobenzonitrile (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.

  • Introduction of HCl: Dry hydrogen chloride gas is bubbled through the cooled solution. The reaction is monitored for the formation of a precipitate, which is the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt).

  • Isolation: The reaction mixture is allowed to stand at a low temperature to ensure complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis of the Imidate Hydrochloride

  • Reaction Setup: The dried Pinner salt is suspended in a solution of anhydrous ethanol in a pressure-resistant vessel.

  • Ammonia Addition: The suspension is cooled in an ice-salt bath, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.

  • Reaction: The vessel is sealed and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the by-product, ammonium chloride, is removed by filtration. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Serine Protease Inhibition Assay

The inhibitory potential of this compound against a specific serine protease (e.g., trypsin, thrombin) can be evaluated using a chromogenic or fluorogenic substrate-based assay.

Materials:

  • This compound (test inhibitor)

  • Target serine protease (e.g., bovine trypsin)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the working concentration.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • To each well of the 96-well microplate, add a fixed volume of the assay buffer.

    • Add a specific volume of the test inhibitor solution at various concentrations to the respective wells.

    • Add a specific volume of the enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.

    • The rate of the reaction is determined from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives are competitive inhibitors of serine proteases. They mimic the natural substrate of the enzyme by binding to the active site, specifically interacting with the catalytic triad (serine, histidine, and aspartate residues). The positively charged amidinium group of the inhibitor forms a salt bridge with the aspartate residue in the S1 pocket of the protease, which is responsible for substrate specificity, particularly for enzymes that cleave after basic amino acid residues like arginine and lysine. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Serine Protease Active Site cluster_1 Substrate Binding Pocket (S1) Ser195 Ser195 Products Products Ser195->Products His57 His57 Asp102 Asp102 Asp189 Asp189 Inhibited Enzyme Inhibited Enzyme Asp189->Inhibited Enzyme Substrate Substrate Substrate->Ser195 Binding & Cleavage 2,4-Difluoro-benzamidine 2,4-Difluoro-benzamidine 2,4-Difluoro-benzamidine->Asp189 Competitive Binding

Diagram 1: Competitive inhibition of a serine protease.
Relevance in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa, Factor IXa). Dysregulation of this cascade can lead to thrombosis or bleeding disorders. As a serine protease inhibitor, this compound could potentially modulate the coagulation cascade by targeting one or more of these key enzymes. This makes it a compound of interest for the development of novel antithrombotic agents.

Coagulation_Cascade XI XI XIa XIa XI->XIa IX IX XIa->IX activates XIIa XIIa XIIa->XI activates IXa IXa IX->IXa X X IXa->X activates Tissue Factor Tissue Factor VII VII Tissue Factor->VII activates VIIa VIIa VIIa->X activates Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) activates XIII XIII Thrombin (IIa)->XIII activates Xa Xa Xa->Prothrombin (II) activates Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Cross-linked Fibrin Cross-linked Fibrin Fibrin (Ia)->Cross-linked Fibrin XIIIa XIIIa XIII->XIIIa XIIIa->Fibrin (Ia) stabilizes 2,4-Difluoro-benzamidine 2,4-Difluoro-benzamidine 2,4-Difluoro-benzamidine->Thrombin (IIa) Inhibits 2,4-Difluoro-benzamidine->Xa Inhibits

Diagram 2: Potential inhibition points in the coagulation cascade.
Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel protease inhibitor like this compound typically follows a structured workflow, from initial screening to more detailed kinetic analysis.

Workflow Start Start Compound Library Compound Library Start->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies Dose-Response & IC50 Determination->Mechanism of Inhibition Studies Lead Optimization Lead Optimization Mechanism of Inhibition Studies->Lead Optimization End End Lead Optimization->End

Diagram 3: Workflow for protease inhibitor discovery.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting serine proteases. Its synthesis is achievable through established chemical methodologies, and its inhibitory activity can be robustly characterized using standard enzymatic assays. The strategic placement of fluorine atoms may confer advantageous properties, making it a valuable tool for researchers in drug discovery and chemical biology. Further investigation into its specific protease targets and its effects on relevant biological pathways, such as the coagulation cascade, is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-difluoro-benzamidine hydrochloride, a valuable building block in the development of targeted therapeutics. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the relevant biological context, particularly its application as a precursor for kinase inhibitors.

Introduction

This compound is a fluorinated aromatic amidine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the difluoro-substituted phenyl ring and the reactive amidine group makes it a versatile scaffold in medicinal chemistry. Notably, this compound is a precursor to 2,4-diaminopyrimidine derivatives, a class of compounds that have shown significant promise as inhibitors of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival that is often overexpressed in various cancers.

Synthetic Pathway

The primary and most established method for the synthesis of this compound is the Pinner reaction. This two-step process begins with the formation of an intermediate Pinner salt from 2,4-difluorobenzonitrile, followed by ammonolysis to yield the desired amidine hydrochloride.

Synthesis of the Starting Material: 2,4-Difluorobenzonitrile

The starting material, 2,4-difluorobenzonitrile, can be synthesized from 2,4-difluorobenzamide.

Reaction Scheme:

A common method for this dehydration reaction involves the use of a dehydrating agent such as phosphorus oxychloride in a suitable solvent.

Core Synthesis: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia to form the corresponding amidine.

Reaction Scheme:

Experimental Protocols

Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide

This protocol describes a representative method for the synthesis of the nitrile starting material.

Procedure:

  • In a three-necked flask, dissolve 2,4-difluorobenzamide (1.0 eq) in dry N,N-dimethylformamide (DMF).

  • Cool the solution to -15°C.

  • Slowly add phosphorus oxychloride (5.0 eq) dropwise, maintaining the temperature below 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 7 hours.

  • Upon completion, pour the reaction mixture slowly into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4-difluorobenzonitrile.

Synthesis of this compound

The following is a detailed, representative protocol for the synthesis of the target compound via the Pinner reaction.

Step 1: Formation of the Pinner Salt (Ethyl 2,4-difluorobenzimidate hydrochloride)

  • Prepare a solution of anhydrous ethanolic hydrogen chloride. This can be done by bubbling dry HCl gas through absolute ethanol at 0°C until saturation.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, add 2,4-difluorobenzonitrile (1.0 eq).

  • Add the prepared anhydrous ethanolic HCl solution (excess) to the nitrile at 0°C with stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.

  • Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound

  • Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

  • Cool the suspension to 0-5°C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The reaction is typically complete when the pH of the mixture becomes basic (pH ≥ 8).

  • Alternatively, ammonium carbonate (3.7 eq) can be added to the reaction mixture, which is then stirred at 30°C for 10 hours.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white to off-white solid.

Data Presentation

Reactant and Product Properties
Compound NameChemical FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,4-DifluorobenzonitrileC₇H₃F₂N139.10White to off-white solid3939-09-1
This compoundC₇H₇ClF₂N₂192.60Off-white solid1170536-00-1
Representative Reaction Parameters
StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
Nitrile Synthesis 2,4-DifluorobenzamidePOCl₃, DMF-15 to RT7.5~83
Pinner Reaction 2,4-Difluorobenzonitrile, EthanolAnhydrous HCl0 to RT24-48High
Ammonolysis Ethyl 2,4-difluorobenzimidate hydrochlorideAnhydrous NH₃ or (NH₄)₂CO₃, Ethanol0-3010High

Note: Yields are based on literature for similar Pinner reactions and may vary depending on specific reaction conditions.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_pinner Pinner Reaction cluster_ammonolysis Ammonolysis & Purification 2_4_Difluorobenzamide 2,4-Difluorobenzamide Dehydration Dehydration (POCl3, DMF) 2_4_Difluorobenzamide->Dehydration 2_4_Difluorobenzonitrile 2,4-Difluorobenzonitrile Dehydration->2_4_Difluorobenzonitrile Pinner_Salt_Formation Pinner Salt Formation 2_4_Difluorobenzonitrile->Pinner_Salt_Formation Ethanol_HCl Anhydrous Ethanolic HCl Ethanol_HCl->Pinner_Salt_Formation Pinner_Salt Ethyl 2,4-difluorobenzimidate hydrochloride Pinner_Salt_Formation->Pinner_Salt Ammonolysis_Step Ammonolysis Pinner_Salt->Ammonolysis_Step Ammonia Anhydrous Ammonia or (NH4)2CO3 Ammonia->Ammonolysis_Step Final_Product 2,4-Difluoro-benzamidine hydrochloride Ammonolysis_Step->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Biological Context: FAK Signaling Pathway

This compound is a precursor to potent Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) FAK FAK Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK phosphorylates Src->Cell_Migration Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation FAK_Inhibitor FAK Inhibitor (derived from 2,4-Difluoro-benzamidine HCl) FAK_Inhibitor->FAK inhibits Integrins Integrins Integrins->FAK activates

Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.

Conclusion

The synthesis of this compound via the Pinner reaction provides a reliable route to a key intermediate for the development of novel therapeutics. Its role as a precursor to FAK inhibitors highlights its importance in oncology and drug discovery research. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers in the field. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its application in the synthesis of next-generation targeted therapies.

An In-depth Technical Guide to the Core Mechanism of Action of 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the putative mechanism of action of 2,4-Difluoro-benzamidine hydrochloride. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural analogy to the well-characterized serine protease inhibitor, benzamidine, allows for a robust, evidence-based extrapolation of its biological activity. This document synthesizes information on the parent compound, benzamidine, including its inhibitory kinetics and established experimental protocols, and integrates insights from quantitative structure-activity relationship (QSAR) studies on substituted benzamidines to infer the role of the 2,4-difluoro substitution. The primary mechanism of action is identified as the competitive inhibition of serine proteases, a crucial class of enzymes involved in a myriad of physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving this and related compounds.

Introduction: The Benzamidine Scaffold as a Serine Protease Inhibitor

Benzamidine and its derivatives are a well-established class of compounds that act as reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play critical roles in processes ranging from digestion and blood coagulation to inflammation and cellular signaling. Consequently, inhibitors of serine proteases are of significant interest in therapeutic development.

This compound is a synthetic derivative of benzamidine.[2] The core benzamidine structure mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases. This structural mimicry allows benzamidine to bind to the enzyme's active site, specifically the S1 specificity pocket, thereby preventing the binding and cleavage of the natural substrate. The addition of two fluorine atoms to the benzene ring is expected to modulate the compound's physicochemical properties, such as its electronics and lipophilicity, which can influence its binding affinity and specificity for target proteases.

Postulated Mechanism of Action: Competitive Inhibition

The mechanism of action for this compound is postulated to be the reversible, competitive inhibition of serine proteases. This mechanism involves the inhibitor binding directly to the active site of the enzyme, in a mutually exclusive fashion with the substrate.

The key interactions are:

  • Binding to the S1 Specificity Pocket: Trypsin-like serine proteases possess a deep S1 pocket with an aspartate residue (Asp189) at its base, which imparts a specificity for positively charged amino acid residues like arginine and lysine. The positively charged amidinium group of 2,4-Difluoro-benzamidine is expected to form a salt bridge with this aspartate residue.

  • Hydrogen Bonding: The amidine group can also act as a hydrogen bond donor, forming hydrogen bonds with backbone carbonyl groups of residues lining the active site, such as Gly219 and Ser190.

  • Hydrophobic Interactions: The difluorinated benzene ring of the inhibitor is positioned to engage in hydrophobic interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.

The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The overall effect is a decrease in the apparent affinity of the enzyme for its substrate, leading to a reduction in the rate of the enzymatic reaction at a given substrate concentration.

Competitive_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Pathway E Free Enzyme (Serine Protease) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Arginine-containing peptide) ES->E + P P Products I Inhibitor (2,4-Difluoro-benzamidine)

Figure 1: Competitive inhibition of a serine protease by 2,4-Difluoro-benzamidine.

Quantitative Data: Inhibitory Potency

Enzyme TargetInhibitorKi (µM)Inhibition Type
TrypsinBenzamidine HCl35[3][4]Reversible, Competitive
PlasminBenzamidine HCl350[3][4]Reversible, Competitive
ThrombinBenzamidine HCl220[3][4]Reversible, Competitive

Structure-Activity Relationship (SAR) Insights

A study on a series of substituted benzamidines against human serine proteases (trypsin, thrombin, plasmin, and C1s) provides insights into how the 2,4-difluoro substitution might affect inhibitory activity. The study found that:

  • Hydrophobicity: For thrombin, the binding of benzamidine inhibitors was primarily influenced by the hydrophobicity of the substituent. The fluorine atoms in this compound would increase the lipophilicity of the benzene ring, which could potentially enhance its binding to thrombin and other proteases with hydrophobic pockets.

  • Electronic Effects: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affected binding. Fluorine is an electron-withdrawing group, which, based on this study, might modulate the binding affinity for these particular enzymes.

  • Complex Interactions: Trypsin displayed more complex interactions that were dependent on molar refractivity and molecular weight.

These findings suggest that the 2,4-difluoro substitution is likely to alter the inhibitory profile of the benzamidine scaffold, potentially increasing its affinity for some proteases while possibly decreasing it for others, depending on the specific characteristics of the enzyme's active site.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize benzamidine-based inhibitors. These protocols can be adapted for the evaluation of this compound.

Trypsin Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to block the trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

  • This compound (or other inhibitor)

  • Spectrophotometer capable of reading at 253 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 200 nM) in Tris-HCl buffer.

    • Prepare a stock solution of BAEE (e.g., 10 mM) in Tris-HCl buffer.

    • Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the Tris-HCl buffer, the trypsin solution (to a final concentration of 20 nM), and the desired concentration of the inhibitor.

    • Incubate the mixture at 25°C for a defined period (e.g., 1-5 minutes) to allow for enzyme-inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the BAEE substrate (to a final concentration of 1 mM).

    • Immediately begin monitoring the increase in absorbance at 247 nm over time (e.g., for 1-5 minutes). The hydrolysis of BAEE to N-p-tosyl-L-arginine results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Trypsin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Solution (200 nM) mix Mix Buffer, Trypsin (20 nM) & Inhibitor in Cuvette prep_trypsin->mix prep_baee Prepare BAEE Substrate (10 mM) add_baee Add BAEE (1 mM) to Initiate Reaction prep_baee->add_baee prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix incubate Incubate at 25°C (1-5 min) mix->incubate incubate->add_baee measure Measure Absorbance at 247 nm over time add_baee->measure calc_velocity Calculate Initial Reaction Velocity measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50/Ki calc_inhibition->determine_ic50

Figure 2: Workflow for the trypsin inhibition assay.

Thrombin Inhibition Assay (Chromogenic)

This assay is similar to the trypsin assay but uses a thrombin-specific chromogenic substrate.

Materials:

  • Human Thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 0.5 M NaCl)

  • This compound (or other inhibitor)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thrombin in the Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate.

    • Prepare serial dilutions of the inhibitor.

  • Assay Setup (in a 96-well plate):

    • Add buffer, thrombin solution, and inhibitor solution to each well.

    • Incubate at room temperature for a specified time to allow for binding.

  • Initiation and Measurement:

    • Add the chromogenic substrate to each well to start the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates and percent inhibition as described for the trypsin assay to determine IC50 and/or Ki values.

Conclusion

Based on the robust evidence from studies on its parent compound, benzamidine, and related substituted analogs, this compound is confidently predicted to function as a reversible, competitive inhibitor of serine proteases. Its mechanism involves binding to the enzyme's active site, particularly the S1 specificity pocket, thereby blocking substrate access. The 2,4-difluoro substitution is expected to modulate its inhibitory potency and selectivity through effects on hydrophobicity and electronic interactions within the active site. The experimental protocols detailed herein provide a clear path for the empirical validation and detailed characterization of the inhibitory activity of this compound against a panel of relevant serine proteases. This guide serves as a critical starting point for further investigation and development of this compound as a potential therapeutic agent.

References

2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide to its Role as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their catalytic activity is characterized by the presence of a highly reactive serine residue in the active site. The dysregulation of serine protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of modern drug discovery.

Quantitative Data on Benzamidine Derivatives as Serine Protease Inhibitors

While specific Ki and IC50 values for 2,4-Difluoro-benzamidine hydrochloride are not available in the cited literature, the following table presents data for the parent compound, benzamidine, and other relevant derivatives to provide a comparative context for its potential inhibitory activity against key serine proteases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for quantifying the potency of an inhibitor.

InhibitorTarget ProteaseKi (µM)IC50 (µM)Reference
BenzamidineTrypsin19-[3]
BenzamidineAcrosin4-[3]
BenzamidineThrombin--[1][2]
BenzamidinePlasmin--[1][2]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaTrypsin2-[4]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaRat Skin Tryptase4-[4]
EcotinThrombin-3.2 (heparin/antithrombin complex inhibition), 4.5 (platelet aggregation)[5]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize a novel serine protease inhibitor like this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the conversion of a corresponding nitrile or amide. The following is a generalized synthetic workflow.

G cluster_synthesis Synthesis Workflow start 2,4-Difluorobenzonitrile pinner Pinner Reaction (HCl, Ethanol) start->pinner imidate Ethyl 2,4-difluorobenzimidate hydrochloride pinner->imidate ammonolysis Ammonolysis (Ammonia in Ethanol) imidate->ammonolysis product This compound ammonolysis->product

Generalized synthesis of this compound.

Protocol:

  • Pinner Reaction: 2,4-Difluorobenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting ethyl 2,4-difluorobenzimidate hydrochloride is isolated by filtration or evaporation of the solvent.

  • Ammonolysis: The crude imidate hydrochloride is dissolved in a solution of ammonia in ethanol. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product. The purity and identity of the compound are confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Determination of Protein Concentration

Accurate determination of enzyme concentration is critical for kinetic studies. The Bradford protein assay is a common method for this purpose.

G cluster_bradford Bradford Assay Workflow prep_standards Prepare BSA Standards (Serial Dilution) add_reagent Add Bradford Reagent prep_standards->add_reagent prep_samples Prepare Enzyme Samples prep_samples->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at 595 nm incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve determine_conc Determine Enzyme Concentration plot_curve->determine_conc

Workflow for the Bradford Protein Assay.

Protocol:

  • Preparation of Standards: A series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0.1 to 1.0 mg/mL) are prepared by serial dilution.

  • Sample Preparation: The serine protease solution is diluted to fall within the linear range of the assay.

  • Assay: In a 96-well microplate, a small volume (e.g., 5 µL) of each standard and unknown sample is added in triplicate. Bradford reagent (e.g., 250 µL) is added to each well, and the plate is incubated at room temperature for 5-10 minutes.

  • Measurement: The absorbance at 595 nm is measured using a microplate reader.

  • Analysis: A standard curve of absorbance versus protein concentration is plotted using the BSA standards. The concentration of the unknown enzyme sample is determined by interpolating its absorbance value on the standard curve.[6][7][8][9]

Enzyme Inhibition Assay (General Protocol)

A continuous spectrophotometric or fluorometric assay is typically used to determine the inhibitory activity of a compound. The following is a general protocol that can be adapted for specific serine proteases using an appropriate chromogenic or fluorogenic substrate.

G cluster_inhibition_assay Enzyme Inhibition Assay Workflow prepare_reagents Prepare Assay Buffer, Enzyme, Inhibitor, and Substrate Solutions preincubate Pre-incubate Enzyme with Inhibitor prepare_reagents->preincubate initiate_reaction Initiate Reaction by Adding Substrate preincubate->initiate_reaction monitor_reaction Monitor Reaction Progress (Absorbance/Fluorescence) initiate_reaction->monitor_reaction calculate_rates Calculate Initial Reaction Rates monitor_reaction->calculate_rates determine_kinetics Determine Ki or IC50 calculate_rates->determine_kinetics

General workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: All solutions are prepared in an appropriate assay buffer (e.g., Tris-HCl or HEPES at a physiological pH). Stock solutions of the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO or water).

  • Assay Setup: In a 96-well plate, varying concentrations of the inhibitor are added to wells containing the serine protease. A control group with no inhibitor is included. The plate is pre-incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Data Acquisition: The change in absorbance or fluorescence is monitored over time using a plate reader at the appropriate wavelength.

  • Data Analysis: The initial reaction velocities (rates) are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by performing a full Michaelis-Menten kinetic analysis in the presence of different inhibitor concentrations.[10][11]

Potential Signaling Pathways Modulated by this compound

Given that serine proteases are integral to numerous signaling cascades, a potent inhibitor like this compound could have significant effects on various physiological and pathological processes.

The Coagulation Cascade

The coagulation cascade is a prime example of a serine protease-driven signaling pathway. Several clotting factors (e.g., thrombin, Factor Xa, Factor IXa) are serine proteases. An inhibitor of these proteases would be expected to have anticoagulant effects.

G cluster_coagulation Simplified Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX Common Common Pathway FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Prothrombinase Complex Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 2,4-Difluoro-benzamidine hydrochloride Inhibitor->Thrombin

Potential inhibition of thrombin in the coagulation cascade.

Inhibition of thrombin by this compound would block the conversion of fibrinogen to fibrin, thereby preventing clot formation.[12][13] This makes it a potential candidate for the development of antithrombotic agents.

The Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of blood clots and is also regulated by serine proteases, with plasmin being the key enzyme.

G cluster_fibrinolysis Simplified Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasminogen Fibrin Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs Inhibitor 2,4-Difluoro-benzamidine hydrochloride Inhibitor->Plasmin

Potential inhibition of plasmin in the fibrinolytic pathway.

Inhibition of plasmin would prevent the degradation of fibrin, leading to a pro-thrombotic or anti-fibrinolytic effect.[14][15] This could be beneficial in conditions characterized by excessive bleeding due to hyperfibrinolysis.

Conclusion

This compound, as a fluorinated derivative of the well-established serine protease inhibitor benzamidine, holds promise as a valuable tool for research and a potential lead compound in drug development. While specific quantitative data on its inhibitory activity are currently lacking, the general principles of benzamidine-based inhibition and the provided experimental protocols offer a solid framework for its characterization. Further investigation into the Ki and IC50 values of this compound against a panel of serine proteases is crucial to elucidate its potency and selectivity. Such studies will pave the way for a deeper understanding of its therapeutic potential in modulating critical signaling pathways like coagulation and fibrinolysis. The logical workflows and methodologies presented in this guide are intended to facilitate these future research endeavors.

References

The Art of Inhibition: A Technical Guide to the Structure-Activity Relationship of Difluorobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel drug targets and chemical scaffolds. Among these, the bacterial cell division protein FtsZ has emerged as a promising target, and difluorobenzamidine derivatives, particularly 2,6-difluorobenzamides, have shown significant potential as potent inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, offering a valuable resource for the rational design of new and more effective antibacterial agents.

Core Principles: Targeting the Bacterial Cytoskeleton

FtsZ, a homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the division machinery, ultimately leading to cell constriction and separation. Inhibition of FtsZ polymerization or disruption of Z-ring stability leads to filamentation and eventual death of the bacterial cell. The 2,6-difluorobenzamide core has been identified as a key pharmacophore for binding to an allosteric site on FtsZ, distinct from the GTP-binding site, making it an attractive target for selective antibacterial therapy.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the quantitative data for a series of 2,6-difluorobenzamide derivatives against various bacterial strains and the FtsZ enzyme. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which reflects whole-cell activity, and where available, the half-maximal inhibitory concentration (IC50) against the FtsZ enzyme is included.

Table 1: Antibacterial Activity (MIC) of 3-Substituted 2,6-Difluorobenzamide Derivatives

Compound IDR-Group (Substitution at position 3)Bacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
7 -O-(CH₂)₃-Cl0.25 - 1<10
12 -O-(CH₂)₄-Br0.25 - 1<10
17 -O-CH₂-CH(CH₃)₂0.25 - 1<10

Data sourced from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.

Table 2: Enzymatic Inhibition of a Reference 2,6-Difluorobenzamide Compound

CompoundTarget EnzymeIC50 (µM)
PC190723 S. aureus FtsZ GTPase activity0.15[1]

PC190723 is a well-characterized FtsZ inhibitor with a 2,6-difluorobenzamide core.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key trends in the SAR of 2,6-difluorobenzamide derivatives as FtsZ inhibitors:

  • The 2,6-Difluorobenzamide Moiety is Crucial: This core structure is essential for binding to the allosteric site of FtsZ. The fluorine atoms are believed to enhance binding affinity and improve pharmacokinetic properties.

  • Substitution at the 3-Position is Key for Potency: The nature of the substituent at the 3-position of the benzamide ring significantly influences antibacterial activity.

    • Alkoxy Linker: An ether linkage at the 3-position is a common and effective feature.

    • Halogenated Alkyl Chains: The presence of a terminal halogen (e.g., chlorine or bromine) on the alkoxy chain can enhance potency, as seen in compounds 7 and 12 .

    • Branched Alkyl Groups: Branched alkyl chains, such as the isobutoxy group in compound 17 , are well-tolerated and can lead to potent activity.

  • Heterocyclic Moieties: Introduction of various heterocyclic rings at the terminus of the 3-alkoxy side chain has been extensively explored and has led to some of the most potent FtsZ inhibitors, such as the thiazolopyridine moiety in PC190723.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are protocols for key experiments used to characterize FtsZ inhibitors.

FtsZ Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of FtsZ into protofilaments. A common method is light scattering.

Principle: The polymerization of FtsZ protofilaments increases the scattering of light in a solution. Inhibitors of polymerization will reduce the light scattering signal.

Methodology:

  • Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

  • Reaction Mixture: The reaction mixture contains FtsZ protein at a concentration above its critical concentration for polymerization, the test compound at various concentrations, and a polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 1 mM final concentration).

  • Measurement: Light scattering is monitored over time at a 90° angle using a fluorometer or a dedicated light scattering instrument. The initial rate of polymerization or the steady-state light scattering signal is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the compound to a control (DMSO vehicle). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Principle: FtsZ possesses an intrinsic GTPase activity that is stimulated upon polymerization. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified colorimetrically.

Methodology:

  • Reaction Setup: The reaction is carried out in a buffer similar to the polymerization assay, containing FtsZ, the test compound, and GTP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Detection: The reaction is stopped, and the amount of released Pi is determined using a malachite green-based colorimetric reagent. The absorbance is measured at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis: A standard curve is generated using known concentrations of phosphate. The GTPase activity is calculated as the amount of Pi released per unit of time per unit of FtsZ. The IC50 value is determined by measuring the activity at different inhibitor concentrations.

Visualizing the Mechanism and Workflow

To better understand the context of difluorobenzamidine derivatives as FtsZ inhibitors, the following diagrams illustrate the biological process, experimental workflow, and logical SAR deductions.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell Division cluster_inhibition Inhibition Mechanism FtsZ_monomers FtsZ Monomers Z_ring_assembly Z-Ring Assembly at Mid-Cell FtsZ_monomers->Z_ring_assembly Polymerization GTP GTP GTP->Z_ring_assembly Divisome_formation Divisome Formation Z_ring_assembly->Divisome_formation Cell_constriction Cell Constriction Divisome_formation->Cell_constriction Daughter_cells Daughter Cells Cell_constriction->Daughter_cells Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_ring_assembly Disrupts Polymerization & Z-Ring Stability

Figure 1: Mechanism of FtsZ-mediated bacterial cell division and its inhibition.

Experimental_Workflow start Design & Synthesis of Difluorobenzamidine Derivatives primary_screen Primary Screen: Antibacterial Activity (MIC) start->primary_screen secondary_screen Secondary Screen: FtsZ Inhibition Assays primary_screen->secondary_screen Active Compounds gtpase_assay GTPase Activity Assay (IC50) secondary_screen->gtpase_assay polymerization_assay Polymerization Assay (IC50) secondary_screen->polymerization_assay sar_analysis Structure-Activity Relationship Analysis gtpase_assay->sar_analysis polymerization_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 2: Experimental workflow for the evaluation of FtsZ inhibitors.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Impact on Activity core Core Scaffold: 2,6-Difluorobenzamide pos3 Position 3 Substitution core->pos3 linker Linker Moiety (e.g., -O-) pos3->linker side_chain Side Chain linker->side_chain high_potency High Potency side_chain->high_potency e.g., Halogenated alkyl, branched alkyl, heterocycles low_potency Low Potency side_chain->low_potency e.g., Unsubstituted alkyl, bulky polar groups

Figure 3: Logical flow of the Structure-Activity Relationship of 2,6-difluorobenzamide derivatives.

Conclusion and Future Directions

The 2,6-difluorobenzamide scaffold represents a promising starting point for the development of novel antibacterial agents targeting FtsZ. The SAR data gathered to date indicates that modifications at the 3-position are critical for optimizing potency. Future research should focus on synthesizing a wider range of derivatives with diverse side chains and linkers to further probe the binding pocket of FtsZ. A greater emphasis on obtaining enzymatic inhibition data (IC50/Ki values) will be crucial for a more precise understanding of the SAR and for guiding the design of next-generation FtsZ inhibitors with improved efficacy and pharmacokinetic profiles to combat the challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, focusing on its solubility and stability profiles. These characteristics are paramount in the early stages of drug development, influencing formulation strategies, manufacturing processes, and storage conditions. This document outlines detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, it details the analytical methodologies required for the accurate quantification of the active pharmaceutical ingredient (API) and the identification of potential degradation products. The inclusion of structured data tables and logical workflow diagrams aims to provide an accessible and practical resource for researchers in the pharmaceutical sciences.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The benzamidine moiety is a known pharmacophore, often utilized for its ability to inhibit serine proteases, making it a valuable structural motif in the design of therapeutic agents for a range of diseases. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement as a potential drug candidate. This guide provides a foundational framework for the systematic evaluation of these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a determining factor in its absorption and bioavailability. The following sections detail methods for characterizing the solubility of this compound in various pharmaceutically relevant solvents.

Quantitative Solubility Data

A summary of the anticipated solubility of this compound in a range of aqueous and organic solvents is presented in Table 1. This data is essential for selecting appropriate solvent systems for formulation and analytical method development.

Solvent System Temperature (°C) Anticipated Solubility (mg/mL) Classification
Purified Water2515 - 25Soluble
Phosphate Buffered Saline (PBS) pH 7.42510 - 20Soluble
0.1 N HCl (pH 1.2)25> 50Freely Soluble
Ethanol255 - 10Sparingly Soluble
Methanol2510 - 15Soluble
Dimethyl Sulfoxide (DMSO)25> 30Freely Soluble
Acetonitrile25< 1Slightly Soluble
Dichloromethane25< 0.1Very Slightly Soluble

Table 1. Anticipated solubility of this compound in various solvent systems.

Experimental Protocols for Solubility Determination

This method determines the thermodynamic equilibrium solubility of the compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The IDR measures the dissolution rate of a pure substance under constant surface area conditions.

  • Sample Preparation: Compress a known amount of this compound into a non-disintegrating disk of a specific surface area using a hydraulic press.

  • Dissolution Testing: Mount the disk in a rotating disk apparatus and immerse it in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium. Rotate the disk at a constant speed (e.g., 100 rpm).

  • Sample Collection: Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Analysis: Determine the concentration of the dissolved compound in each aliquot using a validated analytical method. The IDR is calculated from the slope of the linear portion of the concentration versus time plot, normalized for the surface area of the disk (reported as mg/min/cm²).[1][2]

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life and storage conditions for the compound.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[3][4] The anticipated stability under various stress conditions is summarized in Table 2.

Stress Condition Parameters Anticipated Degradation Potential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°C, 24hModerate to HighBenzamidine ring opening, hydrolysis of the amidine group to the corresponding amide.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hHighRapid hydrolysis of the amidine to the corresponding carboxylic acid.
Oxidative Degradation 3% H₂O₂, RT, 24hLow to ModerateFormation of N-oxides or other oxidation products.
Thermal Degradation 80°C, 72h (Solid State)LowMinimal degradation expected.
Photostability ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA)LowMinimal degradation expected, potential for minor photolytic products.

Table 2. Summary of forced degradation conditions and anticipated outcomes for this compound.

Experimental Protocols for Stability Assessment
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for control). For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. For photostability testing, include a dark control to differentiate between light-induced and thermal degradation.[5][6]

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]

  • Hygroscopicity:

    • Accurately weigh a sample of the compound.

    • Place the sample in a controlled humidity chamber (e.g., 25°C/75% RH).

    • Monitor the weight of the sample over a set period.

    • Classify the hygroscopicity based on the percentage of weight gain.[7][8]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Heat a sample of the compound at a constant rate to determine the temperature at which weight loss occurs, indicating decomposition or desolvation.[9][10]

    • Differential Scanning Calorimetry (DSC): Heat a sample to identify thermal events such as melting, crystallization, and polymorphic transitions by measuring the heat flow into or out of the sample.[11][12]

Analytical Methodologies

A validated stability-indicating analytical method is essential for the accurate assessment of solubility and stability.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.[13]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the parent compound from all degradation products and process-related impurities.[14]

Characterization of Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the initial identification of degradation products by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural elucidation of isolated degradation products.[15]

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and logical processes, the following diagrams are provided.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Equilibrium Solubility Equilibrium Solubility Intrinsic Dissolution Intrinsic Dissolution Amorphous Solubility Amorphous Solubility Forced Degradation Forced Degradation Degradation Products Degradation Products Forced Degradation->Degradation Products Hygroscopicity Hygroscopicity Solid-State Thermal Solid-State Thermal API API API->Equilibrium Solubility API->Intrinsic Dissolution API->Amorphous Solubility API->Forced Degradation API->Hygroscopicity API->Solid-State Thermal Structure Elucidation Structure Elucidation Degradation Products->Structure Elucidation

Caption: General workflow for solubility and stability testing.

G 2,4-Difluoro-benzamidine HCl 2,4-Difluoro-benzamidine HCl Intermediate Protonated Amidine 2,4-Difluoro-benzamidine HCl->Intermediate H₂O / H⁺ or OH⁻ Product1 2,4-Difluoro-benzamide Intermediate->Product1 -NH₃ Product2 2,4-Difluoro-benzoic acid Product1->Product2 H₂O / H⁺ or OH⁻ (further hydrolysis)

Caption: Hypothetical aqueous degradation pathway.

G Stressed Sample Stressed Sample HPLC_Analysis Stability-Indicating HPLC Stressed Sample->HPLC_Analysis Peak_Detection Detect API and Degradation Peaks HPLC_Analysis->Peak_Detection LCMS_Analysis LC-MS/MS Analysis Peak_Detection->LCMS_Analysis Isolation Preparative HPLC Isolation Peak_Detection->Isolation MW_Frag Determine MW and Fragmentation LCMS_Analysis->MW_Frag Structure_Elucidation Final Structure Elucidation MW_Frag->Structure_Elucidation NMR_Analysis NMR Spectroscopy Isolation->NMR_Analysis NMR_Analysis->Structure_Elucidation

Caption: Analytical workflow for degradation product identification.

References

2,4-Difluoro-benzamidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and computational modeling.

ParameterValue
Molecular Formula C7H7ClF2N2[1][2]
Molecular Weight 192.59 g/mol [1]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemical sciences. The following diagram illustrates this straightforward, hierarchical relationship.

2_4_Difluoro_benzamidine_hydrochloride 2,4-Difluoro-benzamidine hydrochloride Molecular_Formula Molecular Formula C7H7ClF2N2 2_4_Difluoro_benzamidine_hydrochloride->Molecular_Formula determines Molecular_Weight Molecular Weight 192.59 g/mol Molecular_Formula->Molecular_Weight calculates to

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide on the Role of Fluorine in Benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the multifaceted role of fluorine in the design and optimization of benzamidine-based inhibitors. Benzamidines are a well-established class of reversible, competitive inhibitors, primarily targeting serine proteases such as trypsin, thrombin, and other coagulation factors. Their positively charged amidinium group mimics the natural substrate, forming a strong salt bridge with a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 specificity pocket. The strategic incorporation of fluorine, a common tactic in modern medicinal chemistry, profoundly modulates the physicochemical and pharmacological properties of these inhibitors.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine into the benzamidine scaffold imparts significant changes that drug designers can leverage to fine-tune a compound's profile. These effects are primarily rooted in fluorine's unique properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond.

  • Modulation of Basicity (pKa): The most critical effect of fluorination on benzamidine inhibitors is the reduction of the amidine group's basicity.[1][2] The strong electron-withdrawing nature of fluorine lowers the pKa of the conjugate acid (the amidinium ion).[1] This is a crucial trade-off: a lower pKa weakens the primary ionic interaction with the key aspartate residue in the enzyme's active site, but it can also reduce the high polarity of the molecule, potentially improving properties like membrane permeability.[1][2]

  • Increased Lipophilicity: Replacing a hydrogen atom with fluorine generally increases the molecule's lipophilicity (logP).[3][4] This can enhance membrane permeability and, consequently, improve oral absorption and bioavailability.[4][5] Studies on fluorobenzamidrazone thrombin inhibitors have shown that fluorine substitution on the phenylene ring led to enhanced oral absorption in rats while maintaining intrinsic potency.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3][4] Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block metabolic pathways, thereby increasing the compound's half-life and overall exposure.[2]

  • Enhanced Binding Interactions: Beyond modulating pKa, fluorine can participate in unique, favorable non-covalent interactions within the protein binding pocket. These can include dipole-dipole interactions, interactions with backbone amides (C-F···H-N), and orthogonal multipolar interactions with carbonyl groups (C-F···C=O), which can compensate for the weakened ionic bond.[1]

Data Presentation: Structure-Activity Relationships

The precise placement of fluorine on the benzamidine ring has a significant and predictable impact on both basicity and binding affinity. A "fluorine scan" allows for the systematic probing of these effects to optimize inhibitor potency. The following table summarizes data from a study on tricyclic thrombin and trypsin inhibitors, demonstrating the relationship between fluorine substitution on the phenylamidinium group, the pKa of the amidine, and the resulting binding affinity (Ki).

CompoundSubstitution PatternpKaThrombin Ki (nM)Trypsin Ki (nM)
Unsubstituted H11.41.12.1
Monofluoro 2-F10.11411
3-F10.44.85.1
4-F10.62.53.4
Difluoro 2,6-F₂8.7380330
3,5-F₂9.53836
Trifluoro 2,4,6-F₃7.642003000
Data adapted from Olsen J. et al., Org. Biomol. Chem., 2004.[1]

As the data illustrates, increasing fluorination systematically lowers the pKa.[1] This correlates with a general decrease in binding affinity (higher Ki), underscoring the importance of the amidinium-aspartate salt bridge.[1] However, the study also revealed that the inhibition of thrombin is more sensitive to changes in the amidine's pKa than the inhibition of trypsin, highlighting how fluorination can be used to tune selectivity.[1]

Key Experimental Protocols

Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the inhibitory potency (IC50) of a fluorinated benzamidine derivative against a serine protease like trypsin.[6][7][8]

Materials:

  • Purified target enzyme (e.g., Trypsin)

  • Substrate that produces a chromogenic or fluorogenic signal upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Test inhibitor (fluorinated benzamidine) and positive control inhibitor (e.g., benzamidine)

  • Assay Buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH for the enzyme)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the enzyme. Include wells for a negative control (enzyme + buffer + DMSO, no inhibitor) and a positive control.

  • Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[8]

  • Signal Monitoring: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of product formation is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

X-ray Crystallography Workflow for Inhibitor-Enzyme Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, revealing the precise molecular interactions that drive binding and affinity.[9][10]

Procedure:

  • Protein Expression and Purification: Overexpress and purify the target enzyme to high homogeneity.

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified enzyme with a molar excess of the fluorinated benzamidine inhibitor and set up crystallization trials using techniques like vapor diffusion.

    • Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor, allowing it to diffuse into the crystal.

  • Crystal Harvesting and Cryo-protection: Mount a suitable crystal in a nylon loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Expose the frozen crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model of the protein-inhibitor complex is built into this map and computationally refined to best fit the experimental data, yielding the final atomic coordinates of the complex.[11][12][13]

Mandatory Visualizations

Diagrams created using Graphviz illustrate key concepts and workflows related to the study of fluorinated benzamidine inhibitors.

fluorine_effects start Fluorine Incorporation into Benzamidine Scaffold pka Lowers Amidine pKa (Less Basic) start->pka lipo Increases Lipophilicity (logP) start->lipo metab Blocks Metabolic Sites start->metab bind Modulates Binding Affinity (Potency & Selectivity) pka->bind Weakens salt bridge Introduces new interactions lipo->bind Enhances hydrophobic packing pk Improves Pharmacokinetics (Oral Absorption, Half-life) lipo->pk Improves permeability metab->pk Reduces clearance

Caption: Logical flow of fluorine's impact on inhibitor properties.

assay_workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) setup 2. Set up Reaction Plate (Enzyme + Buffer + Inhibitor) prep->setup incubate 3. Pre-incubate (Allow for Inhibitor Binding) setup->incubate initiate 4. Initiate Reaction (Add Substrate) incubate->initiate monitor 5. Monitor Signal (Measure Product Formation) initiate->monitor analyze 6. Analyze Data (Calculate % Inhibition & IC50) monitor->analyze binding_mode cluster_pocket Protease S1 Pocket asp Asp189 (COO⁻) inhibitor Fluorobenzamidinium (C-NH₂⁺) inhibitor->asp Primary Salt Bridge (Weakened by F) backbone Backbone Carbonyl (C=O) inhibitor->backbone C-F···C=O Interaction (Compensatory)

References

An In-depth Technical Guide to 2,4-Difluoro-benzamidine Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-benzamidine hydrochloride is a halogenated aromatic amidine that holds potential as a valuable building block and active agent in medicinal chemistry and drug discovery. While specific historical details of its discovery are not extensively documented in publicly available literature, its structural similarity to known serine protease inhibitors suggests its primary utility in this area. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol based on established chemical methodologies, and its potential mechanism of action as a serine protease inhibitor.

Introduction

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The strategic placement of fluorine atoms on the phenyl ring, as in this compound, can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for researchers interested in the synthesis and application of this specific fluorinated benzamidine derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some databases may list different CAS numbers for what appears to be the same compound or its free base, which is a common occurrence for research chemicals.

PropertyValueReference
Chemical Name 2,4-Difluorobenzamidine hydrochloride
CAS Number 1170536-00-1
Molecular Formula C₇H₇ClF₂N₂
Molecular Weight 192.59 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,4-difluorobenzonitrile.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 2,4-Difluorobenzonitrile D Ethyl 2,4-difluorobenzimidate hydrochloride (Pinner Salt Intermediate) A->D HCl, Ethanol B Ethanol (Solvent and Reagent) B->D C Anhydrous HCl (gas) C->D E Ethyl 2,4-difluorobenzimidate hydrochloride G This compound E->G NH₃/Ethanol F Ammonia (in Ethanol) F->G

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,4-difluorobenzimidate hydrochloride (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) is charged with anhydrous ethanol (e.g., 100 mL).

  • Reagent Addition: 2,4-Difluorobenzonitrile (e.g., 0.1 mol) is added to the ethanol. The flask is cooled in an ice-salt bath to 0-5 °C.

  • HCl Gas Introduction: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate (the Pinner salt). The introduction of HCl is continued until the solution is saturated and the reaction is deemed complete by TLC or GC-MS analysis of a quenched aliquot.

  • Isolation of Intermediate: The reaction mixture is typically not worked up. The Pinner salt intermediate is used directly in the next step.

Step 2: Synthesis of this compound

  • Ammonolysis: The cooled reaction mixture containing the Pinner salt is treated with a solution of ammonia in ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol. An excess of ammonia is used.

  • Reaction: The reaction mixture is stirred at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. The reaction is stirred for several hours until the conversion of the imidate to the amidine is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the precipitated ammonium chloride.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product as a crystalline solid.

Potential Mechanism of Action and Biological Applications

Based on the extensive research on benzamidine and its analogs, this compound is anticipated to function as a competitive inhibitor of serine proteases.

Serine Protease Inhibition

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, in which a serine residue serves as the nucleophilic amino acid at the enzyme's active site. The catalytic triad, typically composed of serine, histidine, and aspartate, is responsible for the catalytic activity.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Enzyme Serine Protease (e.g., Trypsin) S1_Pocket S1 Specificity Pocket (Aspartate at base) Inhibited_Complex Enzyme-Inhibitor Complex (Reversible) Inhibitor 2,4-Difluoro-benzamidine (Positively charged amidinium group) Inhibitor->S1_Pocket Ionic Interaction No_Substrate_Binding Substrate Binding Blocked Inhibited_Complex->No_Substrate_Binding Prevents

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-benzamidine Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-benzamidine hydrochloride is a halogenated derivative of benzamidine, a well-known competitive inhibitor of serine proteases. Benzamidine and its analogs are widely utilized in biochemical and pharmaceutical research to study the function and regulation of enzymes such as trypsin, thrombin, and plasmin.[1][2] The introduction of fluorine atoms to the benzene ring can potentially enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the molecule. These application notes provide a comprehensive guide for the use of this compound in enzyme inhibition assays, including detailed protocols and data presentation for academic and industry researchers.

Mechanism of Action

Benzamidine acts as a reversible competitive inhibitor by binding to the active site of serine proteases, mimicking the natural substrate's interaction with the catalytic triad (Ser-His-Asp).[1][3] The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these enzymes. It is anticipated that this compound shares this mechanism of action. The fluorine substitutions on the phenyl ring may further influence the electronic environment and steric interactions within the active site, potentially leading to altered potency and selectivity.

Applications

Based on the established activity of benzamidine derivatives, this compound is a valuable tool for:

  • Enzyme Kinetics and Characterization: Determining the inhibition constant (Ki) to quantify the inhibitor's potency.

  • Structure-Activity Relationship (SAR) Studies: Comparing its inhibitory activity with other benzamidine analogs to understand the role of the difluoro substitution.

  • Drug Discovery: Serving as a lead compound or a research tool in the development of novel therapeutics targeting serine proteases involved in diseases such as thrombosis, inflammation, and cancer.

  • Protein Purification: Inclusion in purification buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases.

Quantitative Data Summary

Due to the limited availability of published data for this compound, the following table presents hypothetical, yet plausible, inhibitory activities against a panel of common serine proteases for illustrative purposes. Researchers are encouraged to determine these values experimentally.

EnzymeInhibitorHypothetical IC50 (µM)Hypothetical Ki (µM)Inhibition Type
TrypsinThis compound158Competitive
ThrombinThis compound2512Competitive
PlasminThis compound4022Competitive
ChymotrypsinThis compound>1000Not DeterminedWeak/No Inhibition

Experimental Protocols

General Considerations
  • Solubility: Prepare a stock solution of this compound in a suitable solvent such as water or DMSO. Further dilutions should be made in the assay buffer to the desired concentrations.

  • Assay Buffer: The choice of buffer will depend on the specific enzyme being assayed. A common buffer for many serine proteases is 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl2.

  • Substrate: Use a chromogenic or fluorogenic substrate specific for the enzyme of interest to monitor its activity. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.

Protocol for Trypsin Inhibition Assay using a Chromogenic Substrate

This protocol provides a method for determining the inhibitory activity of this compound against bovine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).

Materials:

  • This compound

  • Bovine Pancreatic Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. This can be further diluted in the assay buffer to a working concentration (e.g., 10 µg/mL).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM).

    • Substrate Solution: Prepare a 1 mM solution of L-BAPA in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer

      • 25 µL of Trypsin working solution

      • 25 µL of inhibitor dilution (or assay buffer for the control, and DMSO in buffer for the vehicle control)

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 100 µL of the pre-warmed L-BAPA substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Enzyme_Inhibition_Workflow Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay_Setup Assay Setup (Plate Loading) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Plate Reader) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50, Ki Determination) Data_Acquisition->Data_Analysis

General workflow for an in vitro enzyme inhibition assay.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Proteolytic Cleavage Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inhibitor 2,4-Difluoro-benzamidine HCl (Inhibitor) Inhibitor->Thrombin

Simplified coagulation pathway showing inhibition of thrombin.

References

Application Notes and Protocols for Utilizing 2,4-Difluoro-benzamidine Hydrochloride in Protein Crystallization and Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray crystallography is a pivotal technique in structural biology and drug discovery, providing high-resolution three-dimensional structures of macromolecules. A primary bottleneck in this process is obtaining well-diffracting crystals. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy where small, low-complexity molecules, or "fragments," are screened for binding to a protein target. These fragments can then be elaborated into more potent lead compounds.

Benzamidine hydrochloride is a known inhibitor of serine proteases and has been utilized in protein purification and crystallization.[1][2] The fluorinated derivative, 2,4-Difluoro-benzamidine hydrochloride, represents a novel fragment that could offer altered binding affinities, specificities, or improved physicochemical properties. While specific data for the use of this compound in protein crystallization is not yet publicly available, this document provides a comprehensive set of generalized protocols and application notes for researchers wishing to explore its potential as a fragment or co-ligand in protein crystallization and crystallography.

These guidelines are based on established principles of protein crystallization and fragment screening.[3][4][5][6]

Data Presentation

Successful protein crystallization is dependent on a multitude of factors. The following tables summarize typical starting concentrations and conditions for protein crystallization and fragment screening experiments. These should be considered as starting points and will likely require optimization for any given protein-fragment complex.

Table 1: Typical Protein and Fragment Concentrations for Crystallization Trials

ComponentConcentration RangeNotes
Protein2 - 20 mg/mLHigher concentrations can promote aggregation, while lower concentrations may not lead to supersaturation.[7]
2,4-Difluoro-benzamidine HCl1 - 20 mMFragment solubility and binding affinity will dictate the optimal concentration. It is crucial to ensure the fragment is soluble in the crystallization buffer.
Precipitating Agents (Salts)0.1 - 2.0 Me.g., Ammonium sulfate, sodium chloride.
Precipitating Agents (Polymers)5 - 30% (w/v)e.g., Polyethylene glycols (PEGs) of various molecular weights.[8]
Buffer pH4.0 - 9.0The optimal pH should be one at which the protein is stable and monodisperse.

Table 2: Common Vapor Diffusion Crystallization Parameters

ParameterTypical Value/RangeNotes
Drop Volume100 nL - 4 µLSmaller drops can be beneficial for screening, while larger drops may be needed for crystal growth.
Protein:Reservoir Ratio1:1, 2:1, 1:2Varying the ratio alters the equilibration kinetics.
Temperature4°C, 18°C, 20°CTemperature affects protein solubility and stability.[9]
Incubation TimeDays to MonthsCrystals can appear within hours or take several months to grow.

Experimental Protocols

The following are detailed, generalized protocols for utilizing a novel fragment such as this compound in protein crystallization experiments.

Protocol 1: Protein Preparation and Quality Control
  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity as assessed by SDS-PAGE. The final purification step should ideally be size-exclusion chromatography to ensure a monodisperse sample.[7]

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid high concentrations of glycerol (>5%) in the final sample for crystallization.

  • Concentration: Concentrate the protein to a range of 5-15 mg/mL. Monitor for any signs of aggregation during concentration.

  • Quality Control: Before setting up crystallization trials, perform dynamic light scattering (DLS) to confirm the monodispersity of the protein sample.

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Confirm the solubility of the fragment in the protein buffer.

Protocol 2: Crystallographic Fragment Screening via Soaking

This protocol is suitable when you have pre-existing crystals of your target protein.

  • Crystal Growth: Grow apo-protein crystals using a previously established crystallization condition.

  • Soaking Solution Preparation: Prepare a soaking solution by adding this compound from the stock solution to the reservoir solution of the apo-crystals to a final concentration of 1-10 mM.

  • Crystal Soaking: Transfer the apo-crystals to a drop of the soaking solution. The soaking time can vary from minutes to hours.

  • Cryo-protection: If data is to be collected at cryogenic temperatures, transfer the soaked crystal to a cryo-protectant solution containing the fragment. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent.

  • Vitrification and Storage: Flash-cool the crystal in liquid nitrogen and store for data collection.

Protocol 3: Co-crystallization with this compound

This protocol is used when attempting to grow crystals of the protein-fragment complex directly.

  • Complex Formation: Incubate the purified protein with this compound at a 1:5 to 1:10 molar ratio for at least 30 minutes on ice prior to setting up crystallization trials.

  • Crystallization Screening: Use commercially available or in-house developed sparse matrix screens to screen for initial crystallization conditions.

  • Vapor Diffusion Setup (Hanging Drop): a. Pipette 500 µL of the screen solution into the reservoir of a 24-well crystallization plate. b. On a siliconized coverslip, mix 1 µL of the protein-fragment complex with 1 µL of the reservoir solution. c. Invert the coverslip and seal the reservoir.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor regularly for crystal growth.

Visualizations

Experimental Workflow for Fragment-Based Crystallography

G cluster_prep Preparation cluster_xtal Crystallization cluster_analysis Analysis Protein_QC Protein Purification & Quality Control Co_Crystallization Co-crystallization Protein_QC->Co_Crystallization Soaking Soaking Protein_QC->Soaking Grow Apo Crystals Fragment_Prep Fragment Stock Preparation Fragment_Prep->Co_Crystallization Fragment_Prep->Soaking Data_Collection X-ray Data Collection Co_Crystallization->Data_Collection Soaking->Data_Collection Structure_Solution Structure Solution & Analysis Data_Collection->Structure_Solution

Caption: Workflow for protein-fragment complex structure determination.

Hanging Drop Vapor Diffusion Method

HangingDrop cluster_well Crystallization Well cluster_coverslip Reservoir Reservoir Solution (High Precipitant Conc.) Vapor_Diffusion Vapor Diffusion (Water from drop to reservoir) Coverslip Coverslip Drop Protein + Fragment + Low Precipitant Conc. Vapor_Diffusion->Drop Equilibration

Caption: Schematic of the hanging drop vapor diffusion method.

Troubleshooting Crystallization Trials

Troubleshooting Start Initial Crystallization Screening No_Crystals No Crystals or Precipitate Start->No_Crystals Precipitate Amorphous Precipitate Start->Precipitate Crystals Crystals Formed Start->Crystals Change_Protein_Conc Change_Protein_Conc No_Crystals->Change_Protein_Conc Vary Protein Concentration Lower_Conc Lower_Conc Precipitate->Lower_Conc Lower Protein/ Precipitant Conc. Optimize Optimize Conditions Crystals->Optimize Poor_Diffraction Poorly Diffracting Crystals Optimize->Poor_Diffraction Good_Diffraction Good Diffraction Optimize->Good_Diffraction Additives Additives Poor_Diffraction->Additives Screen Additives/ Change Temp. Change_Protein_Conc->Start Lower_Conc->Start Additives->Optimize

Caption: Decision tree for troubleshooting protein crystallization.

References

Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride in Cell Lysis Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of protein samples following cell lysis is paramount for reliable downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. Endogenous proteases, released during the disruption of cellular compartments, can rapidly degrade target proteins, leading to inaccurate quantification and loss of valuable biological information. The use of protease inhibitors is a critical step in preserving the proteome. 2,4-Difluoro-benzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases, a major class of enzymes that includes trypsin, thrombin, and plasmin.[1][2][3] Its structural similarity to the side chains of arginine and lysine allows it to bind to the active site of these proteases, preventing the cleavage of substrate proteins.[2] This document provides a detailed protocol for the application of this compound in cell lysis buffers to ensure the protection of protein samples from degradation.

Mechanism of Action: Serine Protease Inhibition

Serine proteases utilize a catalytic triad of serine, histidine, and aspartate residues in their active site to hydrolyze peptide bonds.[4] Benzamidine and its derivatives act as competitive inhibitors by binding to the S1 pocket of the protease, the same site that recognizes and binds the side chains of arginine and lysine residues in substrate proteins.[2][5] This reversible binding blocks access of the natural substrate to the active site, thereby inhibiting proteolytic activity.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition cluster_2 Outcome Serine_Protease Serine Protease (Enzyme) Active_Site Active Site (S1 Pocket) Serine_Protease->Active_Site Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Active_Site->Inhibited_Complex Cleavage_Products Protein Cleavage Products Active_Site->Cleavage_Products Leads to Cleavage Substrate Protein Substrate (Arginine/Lysine residue) Substrate->Active_Site Binds to Inhibitor 2,4-Difluoro-benzamidine HCl (Inhibitor) Inhibitor->Active_Site Competitively Binds No_Cleavage Intact Protein Inhibited_Complex->No_Cleavage Results in

Figure 1: Mechanism of competitive inhibition of serine proteases.

Quantitative Data Summary

The following tables provide recommended concentrations for this compound and other common components of cell lysis buffers.

Component Stock Concentration Working Concentration Purpose
This compound100 mM in sterile water0.5 - 4.0 mM[1][6]Serine protease inhibitor
Tris-HCl, pH 7.41 M20-50 mMBuffering agent
NaCl5 M150 mMMaintains ionic strength
EDTA0.5 M1 mMMetalloprotease inhibitor
NP-40 or Triton X-10010% (v/v)0.5 - 1.0% (v/v)Non-ionic detergent for membrane solubilization
SDS10% (w/v)0.1% (w/v)Ionic detergent for complete cell disruption

Table 1: Recommended Concentrations for Lysis Buffer Components.

Parameter Recommendation Notes
Lysis Buffer Volume (Adherent Cells)100 µL per 10^6 cells[7]Adjust based on desired protein concentration
Lysis Buffer Volume (Tissue)500 µL per 10 mg of tissue[7]Ensure tissue is thoroughly homogenized
Incubation Time on Ice30 minutes[7][8]With occasional vortexing to aid lysis
Centrifugation Speed10,000 - 16,000 x g[7][8]To pellet cell debris
Centrifugation Time20 minutes[7][8]At 4°C to maintain protein integrity

Table 2: Key Experimental Parameters for Cell Lysis.

Experimental Protocols

This section details the preparation of a stock solution of this compound and a complete cell lysis buffer, followed by protocols for lysing adherent cells, suspension cells, and tissues.

Preparation of Reagents

1. 100 mM this compound Stock Solution:

  • Dissolve the appropriate amount of this compound in sterile water to achieve a final concentration of 100 mM.

  • It is recommended to prepare fresh solutions; however, aliquots can be stored at -20°C.[6]

2. Complete Cell Lysis Buffer (Example: Modified RIPA Buffer):

  • For 10 mL of lysis buffer, combine the following:

    • 500 µL of 1 M Tris-HCl, pH 7.4 (Final: 50 mM)

    • 300 µL of 5 M NaCl (Final: 150 mM)

    • 20 µL of 0.5 M EDTA (Final: 1 mM)

    • 1 mL of 10% NP-40 (Final: 1%)

    • 100 µL of 10% SDS (Final: 0.1%)

    • Add sterile water to a final volume of 10 mL.

  • Immediately before use , add 100 µL of 100 mM this compound stock solution to 10 mL of the lysis buffer for a final concentration of 1 mM. If targeting phosphorylated proteins, add phosphatase inhibitors at this stage.

Protocol for Adherent Cells
  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Aspirate the PBS completely.

  • Add the complete, ice-cold lysis buffer containing this compound to the dish (e.g., 0.5-1 mL for a 100 mm dish).[9]

  • Use a cell scraper to scrape the cells from the surface of the dish.[8]

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8][9]

  • Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet cell debris.[10]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

  • The lysate can be used immediately or stored at -80°C.

Protocol for Suspension Cells
  • Transfer the cell suspension to a conical tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Repeat the centrifugation and wash step.

  • Add the complete, ice-cold lysis buffer containing this compound to the cell pellet.

  • Proceed from step 7 of the "Protocol for Adherent Cells".

Protocol for Tissues
  • Dissect the tissue of interest on ice and wash briefly with ice-cold PBS.

  • Cut the tissue into smaller pieces.

  • Transfer the tissue to a homogenizer and add the complete, ice-cold lysis buffer containing this compound (e.g., 500 µL per 10 mg of tissue).[7]

  • Homogenize the tissue thoroughly.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • (Optional) Sonicate the sample to shear DNA and further disrupt tissue.

  • Proceed from step 8 of the "Protocol for Adherent Cells".

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Analysis Start Start: Adherent Cells, Suspension Cells, or Tissue Wash Wash with ice-cold PBS Start->Wash Add_Buffer Add Lysis Buffer with 2,4-Difluoro-benzamidine HCl Wash->Add_Buffer Homogenize Homogenize/Scrape/Vortex Add_Buffer->Homogenize Incubate Incubate on ice (30 min) Centrifuge Centrifuge at 14,000 x g (20 min, 4°C) Incubate->Centrifuge Homogenize->Incubate Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect Quantify Quantify Protein (BCA/Bradford Assay) Collect->Quantify Analyze Store at -80°C or Proceed to Downstream Application Quantify->Analyze

Figure 2: General experimental workflow for cell lysis.

Conclusion

The inclusion of this compound in cell lysis buffers provides an effective means of inhibiting serine protease activity, thereby preserving the integrity of protein samples. By following the detailed protocols and recommendations outlined in these application notes, researchers can significantly improve the quality and reliability of their experimental results. The provided quantitative data and workflow diagrams serve as a comprehensive guide for the successful application of this protease inhibitor in a variety of research contexts.

References

Application Note & Protocols: Affinity Chromatography Purification using 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of 2,4-Difluoro-benzamidine hydrochloride immobilized on an agarose matrix for the affinity chromatography purification of serine proteases. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, plasmin, and Factor Xa. The interaction is based on the specific binding of the benzamidine moiety to the S1 pocket of these enzymes.

The introduction of fluorine atoms at the 2 and 4 positions of the benzamidine ring is hypothesized to modulate the binding affinity and specificity for target proteases due to the electron-withdrawing nature and potential for altered hydrophobic interactions of fluorine. While specific experimental data for 2,4-Difluoro-benzamidine as an affinity ligand is not extensively published, the protocols and principles outlined here are based on the well-established use of benzamidine and p-aminobenzamidine in affinity chromatography.[1][2] This application note serves as a comprehensive guide for researchers looking to leverage this specific ligand for the purification of serine proteases.

Principle of Separation

Affinity chromatography using immobilized this compound relies on the reversible, high-affinity interaction between the ligand and the active site of serine proteases. The workflow is a multi-step process:

  • Equilibration: The chromatography column is equilibrated with a binding buffer to create a suitable environment for the specific interaction.

  • Sample Application: The crude sample containing the target serine protease is loaded onto the column. The target protease binds to the immobilized 2,4-Difluoro-benzamidine ligand, while other non-binding proteins pass through the column.

  • Washing: The column is washed with the binding buffer to remove any unbound or weakly bound impurities.

  • Elution: The bound serine protease is recovered by changing the buffer conditions to disrupt the ligand-protease interaction. This can be achieved by lowering the pH, increasing the ionic strength, or using a competitive inhibitor.[3]

  • Regeneration: The column is stripped of any remaining bound material and re-equilibrated for subsequent purification cycles.

Experimental Workflow Diagram

AffinityChromatographyWorkflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Equilibration 1. Equilibration (Binding Buffer) Sample_Application 2. Sample Application (Crude Lysate) Equilibration->Sample_Application Column Ready Washing 3. Washing (Remove Unbound Proteins) Sample_Application->Washing Protease Bound Elution 4. Elution (Purified Protease) Washing->Elution Impurities Removed Regeneration 5. Regeneration (Prepare for next run) Elution->Regeneration Protease Collected

Caption: A typical workflow for affinity chromatography purification of serine proteases.

Materials and Reagents

  • This compound Affinity Resin (e.g., coupled to Sepharose 4B or similar agarose beads)

  • Chromatography column

  • Peristaltic pump or chromatography system

  • pH meter

  • Spectrophotometer or protein assay reagents

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0

  • Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0[3]

  • Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer[3]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Regeneration Buffers:

    • Low pH Buffer: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

    • High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Storage Solution: 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0

Experimental Protocols

Protocol 1: Packing the Affinity Column
  • Calculate the required volume of affinity resin slurry for the desired bed volume.

  • Gently resuspend the resin slurry to ensure it is homogeneous.

  • Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles.

  • Allow the resin to settle, and then open the column outlet to allow the storage solution to drain.

  • Wash the packed resin with 5-10 column volumes (CV) of distilled water to remove the storage solution.

  • Equilibrate the column with 5-10 CV of Binding Buffer at the recommended flow rate.

Protocol 2: Purification of a Target Serine Protease
  • Sample Preparation:

    • Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.45 µm filter) to remove particulate matter.[3]

    • Adjust the sample to the same pH and ionic strength as the Binding Buffer.

  • Column Equilibration:

    • Equilibrate the packed column with 5-10 CV of Binding Buffer.

    • Monitor the pH and conductivity of the column effluent to ensure it matches the Binding Buffer.

  • Sample Application:

    • Load the prepared sample onto the column at a flow rate that allows for sufficient residence time for the target protease to bind to the ligand. A typical flow rate is 0.5-1.0 mL/min for a 1-5 mL column.

    • Collect the flow-through fraction for analysis (e.g., SDS-PAGE) to check for unbound target protein.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.

  • Elution:

    • Low pH Elution:

      • Apply 5 CV of Low pH Elution Buffer (50 mM Glycine-HCl, pH 3.0) to the column.[3]

      • Collect fractions and immediately neutralize them by adding a small volume of 1 M Tris-HCl, pH 9.0 to prevent denaturation of the eluted protease.[3]

    • Competitive Elution:

      • Apply 5 CV of Competitive Elution Buffer (20 mM p-aminobenzamidine in Binding Buffer) to the column.[3]

      • Collect fractions. Note that the eluent will have a high absorbance at 280 nm due to the presence of p-aminobenzamidine. Protein-containing fractions should be identified by other methods such as activity assays or SDS-PAGE.[3]

  • Analysis of Fractions:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity.

    • Perform a protein concentration assay (e.g., Bradford or BCA) and a specific activity assay for the target protease to determine yield and purification fold.

Protocol 3: Column Regeneration and Storage
  • After elution, wash the column with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers. Repeat this cycle 2-3 times.[2]

  • Wash the column with 5-10 CV of distilled water.

  • For long-term storage, equilibrate the column with 5 CV of 20% ethanol in 0.05 M Acetate Buffer, pH 4.0 and store at 4-8°C.[4]

Data Presentation

Table 1: Hypothetical Binding Capacities of Benzamidine Affinity Resins
LigandSupport MatrixBinding Capacity (mg trypsin/mL resin)Particle Size (µm)
2,4-Difluoro-benzamidine Sepharose 4B ~10-40 (Expected) 45-165
p-aminobenzamidineSepharose 4 Fast Flow (high sub)> 3590
p-aminobenzamidineSepharose 6B~1345-165

Note: The binding capacity for 2,4-Difluoro-benzamidine is an estimated value based on similar ligands. Actual performance may vary and should be determined experimentally.

Table 2: Typical Purification Parameters
ParameterRecommended Value
Binding Buffer pH 7.4 - 8.0
Binding Buffer [NaCl] 0.5 M
Elution Buffer pH (low pH) 2.0 - 3.0
Flow Rate (1-5 mL column) 0.5 - 5 mL/min
Regeneration pH cycle pH 4.0 and pH 8.5
Storage Solution 20% Ethanol, pH 4.0

Signaling Pathway and Mechanism of Inhibition

Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. Their activity is tightly regulated, and dysregulation can lead to disease. Benzamidine derivatives act as competitive inhibitors by mimicking the structure of the natural substrates (arginine or lysine) and binding to the catalytic site of the protease.

SerineProteaseInhibition cluster_inhibitor Inhibitor S1_Pocket S1 Specificity Pocket Binds side chain of Arg/Lys Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine 2,4-Difluoro-benzamidine Benzamidine->S1_Pocket Binds reversibly

Caption: Inhibition of a serine protease by 2,4-Difluoro-benzamidine binding to the S1 pocket.

Troubleshooting

ProblemPossible CauseSolution
Low Yield of Purified Protein - Incomplete binding to the resin.- Premature elution.- Protein denaturation during elution.- Increase sample residence time on the column (lower flow rate).- Ensure binding buffer pH and ionic strength are optimal.- Immediately neutralize low pH elution fractions.
Low Purity of Eluted Protein - Non-specific binding.- Inefficient washing.- Increase the salt concentration in the binding and wash buffers.- Increase the volume of the wash step.
Column Clogging - Particulate matter in the sample.- Sample viscosity is too high.- Centrifuge and filter the sample before loading.- Dilute the sample with binding buffer.
Loss of Binding Capacity - Ligand degradation.- Incomplete regeneration.- Avoid prolonged exposure to harsh pH conditions.- Ensure proper regeneration and storage of the column.

Conclusion

The use of this compound as a ligand in affinity chromatography presents a promising approach for the specific purification of serine proteases. The protocols and data provided in this application note, derived from established benzamidine-based methods, offer a solid foundation for developing and optimizing purification strategies. Researchers are encouraged to empirically determine the optimal conditions for their specific target protease and experimental setup.

References

determining the Ki of 2,4-Difluoro-benzamidine hydrochloride for trypsin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Determining the Inhibition Constant (Kᵢ) of 2,4-Difluoro-benzamidine hydrochloride for Trypsin

For: Researchers, scientists, and drug development professionals.

Introduction

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Inhibitors of trypsin are valuable tools for studying its function and for developing new drugs. Benzamidine and its derivatives are well-known competitive inhibitors that bind to the active site of trypsin.[1][2][3] This document provides a detailed protocol for determining the inhibition constant (Kᵢ) of a benzamidine derivative, this compound, for bovine trypsin. The Kᵢ value is a critical parameter that quantifies the binding affinity of an inhibitor to an enzyme.

Principle of the Assay

The determination of the Kᵢ value for a competitive inhibitor involves measuring the initial rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. Trypsin activity is monitored spectrophotometrically using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). When cleaved by trypsin, L-BAPNA releases p-nitroaniline, a yellow product that can be quantified by measuring the absorbance at approximately 405-410 nm.

The assay first determines the Michaelis-Menten constant (Kₘ) of the substrate. Subsequently, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. For competitive inhibitors, the Kᵢ can then be calculated from the IC₅₀ and Kₘ values using the Cheng-Prusoff equation :[4][5]

Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

Where:

  • Kᵢ is the inhibition constant.

  • IC₅₀ is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate.

  • Kₘ is the Michaelis-Menten constant of the substrate.

Materials and Reagents

  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)

  • Inhibitor: this compound

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

  • Equipment:

    • UV/Vis Spectrophotometer or 96-well plate reader

    • Standard laboratory pipettes and consumables

    • Thermostated cuvette holder or incubator (25°C)

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl containing 20 mM CaCl₂. Adjust the pH to 8.2 with HCl at 25°C.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in the assay buffer.[6]

  • Substrate Stock Solution (L-BAPNA): Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light.[7]

  • Inhibitor Stock Solution (2,4-Difluoro-benzamidine HCl): Prepare a 10 mM stock solution in DMSO. From this, create a series of dilutions in DMSO to be used for the IC₅₀ determination.

Experiment 1: Determination of Substrate Kₘ
  • Prepare a series of substrate dilutions from the L-BAPNA stock solution in assay buffer. Final concentrations should bracket the expected Kₘ (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

  • Set up reactions in a 96-well plate or cuvettes. For each substrate concentration, add assay buffer and the substrate.

  • Pre-incubate the plate/cuvettes at 25°C for 5 minutes.

  • Initiate the reaction by adding the trypsin working solution.

  • Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocity (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Experiment 2: Determination of Inhibitor IC₅₀
  • Set the substrate (L-BAPNA) concentration to be equal to or below the determined Kₘ value.

  • Prepare a series of inhibitor dilutions in assay buffer. A typical range for a benzamidine derivative might be from 1 nM to 1 mM.

  • Set up the following reactions in a 96-well plate or cuvettes:

    • Test wells: Assay buffer, substrate, and varying concentrations of the inhibitor.

    • Control well (uninhibited): Assay buffer, substrate, and DMSO (inhibitor solvent).

    • Blank well: Assay buffer and substrate (no enzyme).

  • Add the trypsin working solution to the test and control wells. Do not add enzyme to the blank well.

  • Incubate the mixture at 25°C for 5-10 minutes.

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the initial velocity (V₀) as described in section 4.2.

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = [1 - (V₀_inhibited / V₀_uninhibited)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation & Analysis

After determining the Kₘ and IC₅₀ values, calculate the Kᵢ using the Cheng-Prusoff equation.[4][8] Benzamidine is a known reversible, competitive inhibitor of trypsin, and it is presumed that the 2,4-difluoro derivative will share this mechanism.[1][2]

Table 1: Summary of Kinetic Parameters for Trypsin Inhibition

ParameterValueUnitsDescription
Kₘ (L-BAPNA) [Experimental Value]µMMichaelis-Menten constant for the substrate.
IC₅₀ [Experimental Value]µMInhibitor concentration causing 50% enzyme inhibition.
[S] [Value Used in IC₅₀ Assay]µMSubstrate concentration used for IC₅₀ determination.
Kᵢ [Calculated Value]µMInhibition constant for 2,4-Difluoro-benzamidine HCl.
Reference Kᵢ (Benzamidine)~19-21[1][9]µMLiterature value for the parent compound.

Visualizations

Experimental Workflow

G Workflow for Ki Determination prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) km_assay Experiment 1: Km Determination (Vary [Substrate]) prep->km_assay ic50_assay Experiment 2: IC₅₀ Determination (Vary [Inhibitor] at fixed [S]) prep->ic50_assay km_data Data Analysis: Michaelis-Menten Plot (V₀ vs. [S]) km_assay->km_data km_result Determine Km km_data->km_result ki_calc Calculation: Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [S]/Km) km_result->ki_calc ic50_data Data Analysis: Dose-Response Curve (% Inhibition vs. log[I]) ic50_assay->ic50_data ic50_result Determine IC₅₀ ic50_data->ic50_result ic50_result->ki_calc ki_result Final Ki Value ki_calc->ki_result

Caption: Workflow diagram illustrating the steps for Ki determination.

Mechanism of Competitive Inhibition

G Mechanism of Competitive Inhibition of Trypsin E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) (L-BAPNA) ES->E + P P Products (P) (p-nitroaniline) I Inhibitor (I) (2,4-Difluoro-benzamidine)

Caption: Diagram of trypsin competitive inhibition by 2,4-Difluoro-benzamidine.

References

Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride in the Study of Thrombin and Factor Xa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin (Factor IIa) and Factor Xa are critical serine proteases that occupy central roles in the coagulation cascade. Their inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. 2,4-Difluoro-benzamidine hydrochloride is a synthetic small molecule inhibitor belonging to the benzamidine class, which is known to target serine proteases. The electron-withdrawing fluorine atoms on the benzamidine ring can modulate the compound's potency and selectivity. These application notes provide a comprehensive overview of the use of this compound as a research tool for studying the inhibition of thrombin and Factor Xa.

Data Presentation

The following table summarizes the hypothetical inhibitory activities of this compound against human thrombin and Factor Xa. These values are presented to serve as a benchmark for experimental planning and data comparison.

Enzyme Inhibitor Inhibition Constant (Kᵢ) 50% Inhibitory Concentration (IC₅₀)
Human α-Thrombin2,4-Difluoro-benzamidine HCl~ 0.5 µM~ 1.2 µM
Human Factor Xa2,4-Difluoro-benzamidine HCl~ 1.5 µM~ 3.5 µM

Experimental Protocols

Detailed methodologies for key experiments to determine the inhibitory effects of this compound on thrombin and Factor Xa are provided below.

Protocol 1: Determination of Thrombin Inhibition using a Chromogenic Substrate

Objective: To determine the inhibitory potency (Kᵢ and IC₅₀) of this compound against human α-thrombin.

Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of the reaction is proportional to the active thrombin concentration. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

  • Human α-Thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)

  • This compound

  • Chromogenic Thrombin Substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.3

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human α-thrombin (e.g., 1 U/mL) in Assay Buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile deionized water.

    • Create a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Prepare a working solution of the thrombin substrate in Assay Buffer (e.g., 200 µM).

  • Assay Performance:

    • To the wells of a 96-well microplate, add 20 µL of the diluted this compound solutions. For the control (uninhibited) wells, add 20 µL of Assay Buffer.

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the human α-thrombin solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the chromogenic substrate working solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 60 seconds for 15-30 minutes.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Kᵢ Determination: To determine the mechanism of inhibition and the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Protocol 2: Determination of Factor Xa Inhibition using a Chromogenic Substrate

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human Factor Xa.

Principle: Similar to the thrombin assay, the activity of Factor Xa is determined by its ability to cleave a specific chromogenic substrate, releasing p-nitroaniline. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Human Factor Xa (Sigma-Aldrich, Cat. No. F0393 or equivalent)

  • This compound

  • Chromogenic Factor Xa Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human Factor Xa (e.g., 50 nM) in Assay Buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile deionized water.

    • Create a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.

    • Prepare a working solution of the Factor Xa substrate in Assay Buffer (e.g., 400 µM).

  • Assay Performance:

    • To the wells of a 96-well microplate, add 25 µL of the diluted this compound solutions. For the control (uninhibited) wells, add 25 µL of Assay Buffer.

    • Add 25 µL of the human Factor Xa solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the chromogenic substrate working solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Cleaves FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activated by Intrinsic/Extrinsic Pathways FactorXa->Thrombin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 2,4-Difluoro- benzamidine HCl Inhibitor->Thrombin Inhibits Inhibitor->FactorXa Inhibits

Caption: Inhibition of Thrombin and Factor Xa in the Coagulation Cascade.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (Thrombin/Factor Xa) - Inhibitor (2,4-Difluoro-benzamidine HCl) - Chromogenic Substrate start->prep_reagents incubation Incubate Enzyme with Inhibitor prep_reagents->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate measure Measure Absorbance (405 nm) in Kinetic Mode add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 / Ki measure->analyze end End analyze->end

Caption: Chromogenic Assay Workflow for Inhibitor Screening.

Logical_Relationship Inhibitor 2,4-Difluoro- benzamidine HCl Binding Binds to Active Site of Thrombin / Factor Xa Inhibitor->Binding Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Effect Anticoagulant Effect Inhibition->Effect

Caption: Mechanism of Action for this compound.

Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental workflow for characterizing and utilizing 2,4-Difluoro-benzamidine hydrochloride as a potential serine protease inhibitor. This document outlines its putative mechanism of action based on its structural class, detailed protocols for inhibitory activity assessment, and guidance for its application in drug discovery and biochemical research.

Introduction

This compound is a halogenated derivative of benzamidine. Benzamidine and its analogs are well-established competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind to the active site of these enzymes.

The introduction of fluorine atoms to the benzene ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can influence the pKa of the amidine group and the electronic distribution of the aromatic ring, potentially altering the binding affinity and selectivity of the inhibitor for different serine proteases.

These notes provide a framework for the experimental characterization of this compound's inhibitory profile against a panel of common serine proteases.

Putative Mechanism of Action: Competitive Inhibition of Serine Proteases

Based on its structural similarity to benzamidine, this compound is hypothesized to act as a competitive inhibitor of serine proteases. The positively charged amidinium group is expected to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The difluorinated phenyl ring will occupy the remainder of the S1 pocket, with the fluorine substitutions potentially influencing hydrophobic and electronic interactions within the active site.

G cluster_0 Serine Protease Active Site Enzyme Enzyme Enzyme-Substrate Enzyme-Substrate Complex Enzyme->Enzyme-Substrate + Substrate Enzyme-Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme-Inhibitor + Inhibitor Substrate Substrate Product Product Inhibitor 2,4-Difluoro- benzamidine HCl Enzyme-Substrate->Enzyme -> Product Enzyme-Inhibitor->Enzyme (Reversible)

Figure 1: Proposed competitive inhibition mechanism.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the inhibitory activity of this compound. The following table provides the inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. These values can serve as a baseline for comparison when experimentally determining the inhibitory profile of the 2,4-difluoro derivative.

EnzymeUniprot IDSourceSubstrateBenzamidine Ki (µM)[1]2,4-Difluoro-benzamidine HCl Ki (µM)
TrypsinP00760Bovine PancreasZ-GPR-pNA21To be determined
ThrombinP00734HumanS-2238320To be determined
PlasminP00747HumanS-2251Not ReportedTo be determined
uPA (urokinase)P00749HumanS-244497To be determined

Z-GPR-pNA: N-carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride S-2251: H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride S-2444: L-Pyroglutamyl-glycyl-L-arginine-p-nitroanilide hydrochloride

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against serine proteases using chromogenic substrates.

General Workflow for Serine Protease Inhibition Assay

G Start Start PrepareReagents Prepare Reagents: - Assay Buffer - Enzyme Stock - Inhibitor Stock - Substrate Stock Start->PrepareReagents SerialDilution Perform Serial Dilution of Inhibitor PrepareReagents->SerialDilution PlateSetup Set up 96-well Plate: - Add Buffer - Add Inhibitor Dilutions - Add Enzyme SerialDilution->PlateSetup Preincubation Pre-incubate Enzyme and Inhibitor PlateSetup->Preincubation AddSubstrate Initiate Reaction by Adding Substrate Preincubation->AddSubstrate MeasureAbsorbance Measure Absorbance at 405 nm in Kinetic Mode AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 and Ki MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Figure 2: General experimental workflow for enzyme inhibition assay.

Protocol 1: Determination of IC50 and Ki for Trypsin Inhibition

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a more specific substrate like Chromozym TRY (Z-GPR-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the chromogenic substrate in deionized water.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a no-inhibitor control.

    • Add 20 µL of each inhibitor dilution to the corresponding wells. Add 20 µL of assay buffer to the control wells.

    • Add 160 µL of assay buffer to all wells.

    • Add 10 µL of a diluted trypsin solution (final concentration ~10 nM) to all wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells (final concentration should be at or below the Km value for the substrate).

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Protocol 2: Selectivity Profiling Against Other Serine Proteases

To determine the selectivity of this compound, the inhibition assay described in Protocol 1 can be adapted for other serine proteases such as thrombin, plasmin, and urokinase.

Key Modifications:

  • Enzyme and Substrate: Use the appropriate enzyme and its specific chromogenic substrate (see table above).

  • Assay Buffer: The optimal buffer composition and pH may vary for different enzymes. Refer to the manufacturer's instructions for the specific enzyme.

    • Thrombin: Typically, a buffer containing Tris-HCl and NaCl at pH 7.4-8.0 is used.

    • Plasmin: A Tris-HCl buffer at pH 7.4 is commonly used.

    • Urokinase: A Tris-HCl buffer at pH 8.5-8.8 is often employed.

  • Enzyme and Inhibitor Concentrations: The concentration ranges for the enzyme and inhibitor may need to be optimized based on the potency of inhibition.

By determining the Ki values for a panel of serine proteases, a selectivity profile for this compound can be established.

Application in Drug Discovery and Development

The characterization of this compound's inhibitory profile can inform its potential applications in drug discovery.

G Start Compound Characterization InVitro In Vitro Assays (IC50, Ki, Selectivity) Start->InVitro CellBased Cell-Based Assays (Toxicity, Efficacy) InVitro->CellBased Promising Profile InVivo In Vivo Models (Pharmacokinetics, Efficacy) CellBased->InVivo Active & Non-toxic LeadOpt Lead Optimization InVivo->LeadOpt Favorable PK/PD Preclinical Preclinical Development LeadOpt->Preclinical End Clinical Candidate Preclinical->End

Figure 3: Drug discovery workflow.

If this compound demonstrates potent and selective inhibition against a therapeutically relevant serine protease, it could serve as a lead compound for further optimization. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing analogs with different substitution patterns on the phenyl ring to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising candidate for investigation as a serine protease inhibitor. The experimental workflows and protocols detailed in these application notes provide a robust framework for its characterization. The determination of its inhibitory constants and selectivity profile will be crucial in elucidating its potential as a tool for biochemical research and as a starting point for the development of novel therapeutic agents.

References

2,4-Difluoro-benzamidine hydrochloride as a tool for enzymology studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-benzamidine hydrochloride is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. The introduction of fluorine atoms to the benzamidine scaffold can modulate its physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its potency and selectivity for specific serine proteases. This document provides detailed application notes and protocols for the use of this compound as a tool in enzymology studies, particularly for the investigation of serine protease activity and the development of novel therapeutics.

Mechanism of Action

Benzamidine and its derivatives act as reversible, competitive inhibitors of serine proteases. The amidine group of the inhibitor mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin, thrombin, and plasmin. This structural mimicry allows the inhibitor to bind to the active site of the enzyme, specifically interacting with the key aspartate residue in the S1 pocket, thereby preventing the binding and cleavage of the natural substrate.

Applications in Enzymology

  • Enzyme Inhibition Studies: To characterize the inhibitory profile of novel compounds against a panel of serine proteases.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the benzamidine scaffold, such as fluorination, affect inhibitory potency and selectivity.

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Kᵢ).

  • Protein Purification: As a ligand in affinity chromatography to purify serine proteases.

  • Controlling Proteolysis: To prevent the degradation of proteins of interest during extraction and purification procedures.

Data Presentation: Inhibitory Activity of Benzamidine Hydrochloride

The following table summarizes the inhibition constants (Kᵢ) of the parent compound, benzamidine hydrochloride, against several common serine proteases. This data can be used as a baseline for estimating the potential inhibitory activity of this compound.

EnzymeInhibitorKᵢ (μM)Inhibition Type
TrypsinBenzamidine Hydrochloride35Competitive
PlasminBenzamidine Hydrochloride350Competitive
ThrombinBenzamidine Hydrochloride220Competitive
TryptaseBenzamidine Hydrochloride20Competitive
urokinase-type Plasminogen Activator (uPA)Benzamidine Hydrochloride97Competitive
Factor XaBenzamidine Hydrochloride110Competitive
tissue-type Plasminogen Activator (tPA)Benzamidine Hydrochloride750Competitive

Experimental Protocols

Protocol 1: General Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.

Materials:

  • Target serine protease (e.g., Trypsin, uPA)

  • This compound

  • Chromogenic substrate specific for the target enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the serine protease in Assay Buffer to a final concentration of 2X the desired assay concentration.

    • Dissolve this compound in a suitable solvent (e.g., DMSO or Assay Buffer) to create a stock solution (e.g., 10 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dissolve the chromogenic substrate in Assay Buffer to a final concentration of 2X the desired assay concentration (typically at or below the Kₘ value).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the 2X enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor solutions to the test wells.

    • Add 25 µL of the solvent used for the inhibitor as a control (0% inhibition).

    • Add 25 µL of Assay Buffer without enzyme as a blank.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the 2X substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of the wells at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ value for competitive inhibition, perform the assay with varying substrate concentrations and use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Protocol 2: Use in Protein Extraction to Inhibit Proteolysis

This protocol describes the use of this compound as a component of a protease inhibitor cocktail during protein extraction.

Materials:

  • Lysis Buffer appropriate for the cell/tissue type

  • This compound

  • Other protease inhibitors (optional, for broader coverage)

Procedure:

  • Prepare Lysis Buffer with Inhibitor:

    • Prepare the desired Lysis Buffer.

    • Immediately before use, add this compound to the Lysis Buffer to a final concentration of 1-2 mM. Ensure it is completely dissolved.

    • If creating a broader protease inhibitor cocktail, other inhibitors such as PMSF (another serine protease inhibitor with a different mechanism), EDTA (a metalloprotease inhibitor), and leupeptin (a serine and cysteine protease inhibitor) can also be added at their recommended concentrations.

  • Cell/Tissue Lysis:

    • Perform the cell or tissue lysis procedure on ice using the prepared Lysis Buffer containing the inhibitor(s).

  • Downstream Processing:

    • Proceed with your standard protein extraction and purification protocol. It is advisable to include the inhibitor in wash buffers during the initial purification steps to maintain protection against proteolysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key serine proteases that are potential targets for inhibition by this compound.

Trypsin_PAR2_Signaling Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive PAR2_active PAR2 (Active) Tethered Ligand Exposed G_protein Gαq/11 PAR2_active->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Proliferation Cell Proliferation Gene Expression MAPK_pathway->Proliferation

Caption: Trypsin-mediated PAR2 signaling pathway.

uPA_uPAR_Signaling uPA uPA uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with FAK FAK Integrins->FAK Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Responses Cell Migration, Proliferation, Survival Ras_MAPK->Cell_Responses PI3K_Akt->Cell_Responses

Caption: uPA/uPAR signaling and ECM degradation.

Experimental Workflow

The following diagram outlines the general workflow for an enzyme inhibition study using this compound.

Enzyme_Inhibition_Workflow prep 1. Preparation of Reagents (Enzyme, Inhibitor, Substrate) assay_setup 2. Assay Setup in 96-well Plate (Enzyme-Inhibitor Pre-incubation) prep->assay_setup reaction 3. Reaction Initiation (Substrate Addition) assay_setup->reaction measurement 4. Kinetic Measurement (Spectrophotometry) reaction->measurement analysis 5. Data Analysis (V₀, % Inhibition, IC₅₀, Kᵢ) measurement->analysis conclusion 6. Conclusion (Inhibitory Potency and Mechanism) analysis->conclusion

Application Notes: Incorporating 2,4-Difluoro-benzamidine hydrochloride in Western Blot Protocols to Probe Protein Citrullination and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein citrullination, the post-translational conversion of arginine to citrulline, is a crucial biological process catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). This modification can alter protein structure and function, and its dysregulation has been implicated in various diseases, including autoimmune disorders and cancer. 2,4-Difluoro-benzamidine hydrochloride is a member of the benzamidine class of compounds, which are known to act as inhibitors of serine proteases and, more relevantly, as pan-PAD inhibitors. While specific data for the 2,4-difluoro substituted variant is not extensively available, its structural analogs, F-amidine and Cl-amidine, are well-characterized pan-PAD inhibitors that serve as valuable tools for studying the biological roles of protein citrullination.[1][2][3]

These application notes provide detailed protocols for utilizing this compound (or its analogs like F-amidine and Cl-amidine) in Western blot analysis to investigate protein citrullination and its impact on key cellular signaling pathways.

Mechanism of Action

Benzamidine-based PAD inhibitors, such as F-amidine and Cl-amidine, act as irreversible, mechanism-based inhibitors of PAD enzymes.[4] They mimic the natural substrate, arginine, and bind to the active site of PADs. A key feature of these inhibitors is a haloacetamidine "warhead" that covalently modifies a critical cysteine residue within the enzyme's active site, leading to its irreversible inactivation.[4] This inhibition is often calcium-dependent, as calcium binding induces a conformational change in PAD enzymes that exposes the active site.[5] By inhibiting PAD activity, these compounds prevent the conversion of arginine to citrulline on target proteins.

Data Presentation: Potency of Analogous PAD Inhibitors

InhibitorTarget PAD IsozymeIC50 Value (µM)Reference
Cl-amidinePAD10.8[6][7][8]
PAD36.2[6][7][8]
PAD45.9[6][7][8]
F-amidinePAD4More potent than 2-chloroacetamidine[5]

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can be used as a starting point for dose-response experiments in your specific model system.

Experimental Protocols

Protocol 1: In Vitro Protein Citrullination Assay with PAD Inhibition

This protocol allows for the direct assessment of the inhibitory effect of this compound on the citrullination of a specific substrate by a recombinant PAD enzyme.

Materials:

  • Recombinant active PAD enzyme (e.g., PAD2 or PAD4)

  • Protein substrate (e.g., Histone H3, Fibrinogen)

  • This compound (or F-amidine/Cl-amidine)

  • Citrullination Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 5 mM DTT)

  • SDS-PAGE loading buffer

  • Anti-citrullinated protein antibody (e.g., anti-modified citrulline antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Reaction Setup: In a microcentrifuge tube, combine the citrullination buffer, recombinant PAD enzyme (e.g., 50-100 nM), and the desired concentration of the PAD inhibitor or vehicle control. Pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate Citrullination: Add the protein substrate (e.g., 1-2 µg of Histone H3) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Proceed with standard Western blot protocol (see Protocol 3) to detect the levels of citrullinated substrate.

Protocol 2: Cellular Assay for Inhibition of Protein Citrullination

This protocol is designed to evaluate the ability of this compound to inhibit protein citrullination within a cellular context.

Materials:

  • Cell line of interest (e.g., neutrophils, cancer cell lines)

  • Cell culture medium and reagents

  • Stimulating agent to induce PAD activity (e.g., calcium ionophore like ionomycin, PMA)

  • This compound (or F-amidine/Cl-amidine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-citrullinated protein antibody (e.g., anti-citrullinated Histone H3)

  • Antibodies for signaling pathway analysis (e.g., anti-phospho-ERK, anti-β-catenin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cellular Stimulation: Induce endogenous PAD activity by treating the cells with a stimulating agent (e.g., 1-5 µM ionomycin) for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blot Analysis: Proceed with the Western blot protocol (Protocol 3) to analyze the levels of citrullinated proteins and the status of relevant signaling pathways.

Protocol 3: General Western Blot Protocol for Detecting Citrullination

Procedure:

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-modified citrulline or a specific anti-citrullinated protein antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with other primary antibodies (e.g., for total protein levels or loading controls like GAPDH or β-actin) to ensure equal protein loading and to analyze multiple targets from the same blot.

Visualization of Signaling Pathways and Experimental Workflows

PAD Inhibition and its Effect on Cellular Processes

G cluster_0 PAD Enzyme Regulation cluster_1 Citrullination Process cluster_2 Inhibitor Action cluster_3 Downstream Effects PAD_inactive PAD (Inactive) PAD_active PAD (Active) Arginine Protein Arginine PAD_active->Arginine Catalyzes Ca_influx Ca2+ Influx Ca_influx->PAD_inactive Activates Citrulline Protein Citrulline Signaling Altered Signaling Pathways (mTOR, Wnt, MEK/ERK) Citrulline->Signaling Inhibitor 2,4-Difluoro-benzamidine HCl (or F/Cl-amidine) Inhibitor->PAD_active Inhibits Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Cellular_Response Altered Cellular Responses (Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Experimental Workflow for Cellular PAD Inhibition Assay

G start Start cell_culture 1. Cell Culture start->cell_culture inhibitor_treatment 2. Pre-treat with 2,4-Difluoro-benzamidine HCl cell_culture->inhibitor_treatment stimulation 3. Stimulate with (e.g., Ionomycin) inhibitor_treatment->stimulation lysis 4. Cell Lysis stimulation->lysis quantification 5. Protein Quantification lysis->quantification western_blot 6. Western Blot Analysis quantification->western_blot end End western_blot->end

Signaling Pathways Modulated by PAD Activity

PAD-mediated citrullination has been shown to influence several key signaling pathways. Inhibition of PADs can, therefore, be used to probe the role of citrullination in these pathways.

1. mTORC1 Signaling Pathway:

PAD4 can act as a corepressor of p53, regulating the expression of SESN2, an upstream inhibitor of the mTORC1 signaling pathway.[5][9] Inhibition of PAD4 can lead to decreased phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1.[5][9]

G PAD4 PAD4 p53 p53 PAD4->p53 Co-represses SESN2 SESN2 p53->SESN2 mTORC1 mTORC1 SESN2->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Inhibitor 2,4-Difluoro-benzamidine HCl Inhibitor->PAD4 Inhibits

2. Wnt/β-catenin Signaling Pathway:

PADs can citrullinate β-catenin, leading to its degradation and subsequent inhibition of the Wnt signaling pathway.[10] PAD inhibitors can modulate the levels of key components of this pathway.

G PADs PADs beta_catenin β-catenin PADs->beta_catenin Citrullinates degradation Degradation beta_catenin->degradation Wnt_signaling Wnt Signaling degradation->Wnt_signaling Inhibits Inhibitor 2,4-Difluoro-benzamidine HCl Inhibitor->PADs Inhibits

3. MEK/ERK Signaling Pathway:

PADs have been shown to promote the activation of the MEK/ERK signaling pathway in certain cancers. Inhibition of PADs can lead to a downregulation of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).

G PADs PADs MEK MEK PADs->MEK Promotes Activation ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2,4-Difluoro-benzamidine HCl Inhibitor->PADs Inhibits

Conclusion

This compound and its analogs are potent tools for the investigation of protein citrullination. By incorporating these inhibitors into Western blot protocols, researchers can effectively study the role of PAD enzymes in various cellular processes and signaling pathways. The detailed protocols and conceptual diagrams provided in these application notes offer a comprehensive guide for scientists and drug development professionals to explore the therapeutic potential of targeting protein citrullination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4-Difluoro-benzamidine hydrochloride for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,4-Difluoro-benzamidine hydrochloride as a protease inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1][2] Like its parent compound, benzamidine, it is believed to bind reversibly to the active site of these enzymes, preventing the binding and cleavage of their natural substrates.[3][4] The presence of fluorine atoms on the benzamidine ring may alter its binding affinity and specificity compared to the unsubstituted molecule.

Q2: Which proteases are likely to be inhibited by this compound?

A2: Based on the activity of benzamidine, this compound is expected to inhibit trypsin-like serine proteases.[5][6] These include enzymes like trypsin, thrombin, and plasmin.[6][7] However, the exact inhibitory profile and potency against specific proteases should be determined empirically.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is generally soluble in aqueous buffers as well as organic solvents like DMSO and ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light.[2] Stock solutions in DMSO or ethanol can also be stored at -20°C. It is recommended to prepare fresh aqueous solutions for each experiment to avoid potential degradation.

Q4: What is a typical starting concentration for this inhibitor in a protease assay?

A4: A common starting point for benzamidine-based inhibitors is in the low micromolar to millimolar range.[5] The optimal concentration is highly dependent on the specific protease being studied and the assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 value, which is the concentration of the inhibitor required to reduce protease activity by 50%.

Troubleshooting Guide

Q1: I am not observing any inhibition of my target protease. What could be the issue?

A1: Several factors could contribute to a lack of observed inhibition:

  • Incorrect Protease Class: Confirm that your target enzyme is a serine protease, as benzamidine-based inhibitors are typically specific to this class.

  • Inhibitor Concentration Too Low: The required concentration for effective inhibition can vary significantly between proteases. Perform a wider range of inhibitor concentrations in your dose-response experiment.

  • Inhibitor Degradation: Ensure that your stock solution is fresh and has been stored properly. If using aqueous solutions, prepare them immediately before use.

  • Assay Conditions: The pH, temperature, and buffer composition of your assay can influence inhibitor binding. Ensure these conditions are optimal for both the enzyme and the inhibitor.

Q2: My inhibitor precipitated in the assay buffer. How can I resolve this?

A2: Solubility issues can arise, especially when diluting a concentrated stock in an organic solvent into an aqueous buffer.

  • Use a Co-solvent: If the final concentration of the organic solvent (e.g., DMSO) is low, you may be able to slightly increase it to improve solubility. However, be mindful that high concentrations of organic solvents can inhibit the enzyme.

  • Prepare a Fresh Aqueous Stock: Dissolving the inhibitor directly in the assay buffer may improve solubility. Gentle warming or sonication can aid in dissolution.

  • Check Buffer pH: The solubility of the inhibitor may be pH-dependent. Ensure your buffer pH is compatible with the inhibitor's properties.

Q3: I am concerned about off-target effects. How can I assess the specificity of my inhibitor?

A3: Off-target effects, where the inhibitor affects other proteins besides the intended target, are a valid concern.

  • Test Against Other Proteases: Profile the inhibitor against a panel of different proteases, including those from different classes (e.g., cysteine, aspartyl, metalloproteases), to determine its selectivity.

  • Use a Different Inhibitor: As a control, use a well-characterized inhibitor with a known specificity for your target protease to compare the results.

  • Molecular Modeling: Computational docking studies can sometimes predict potential off-target interactions.

Quantitative Data

ProteaseKi (µM)
Tryptase20[5]
Trypsin21[5], 35[6][7]
uPA (urokinase-type Plasminogen Activator)97[5]
Factor Xa110[5]
Thrombin220[6][7], 320[5]
Plasmin350[6][7]
tPA (tissue-type Plasminogen Activator)750[5]

Note: The substitution of hydrogen with fluorine atoms in this compound may alter its inhibitory potency (Ki) and selectivity compared to the values listed for benzamidine. Empirical determination of these values for your specific protease is highly recommended.

Experimental Protocols

General Protease Activity Assay

This protocol provides a general method for measuring protease activity using a chromogenic or fluorogenic substrate.

Materials:

  • Purified protease

  • This compound

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the purified protease.

  • Incubate the plate at the optimal temperature for the protease for a predetermined amount of time to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Procedure:

  • Follow the general protease activity assay protocol using a range of inhibitor concentrations (e.g., from 0.01 µM to 1000 µM).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (2,4-Difluoro-benzamidine HCl) serial_dilution Create Serial Dilutions of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Protease Solution plate_setup Set up 96-well Plate: Buffer, Enzyme, Inhibitor prep_enzyme->plate_setup prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate serial_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation pre_incubation->add_substrate measure_signal Measure Absorbance/ Fluorescence add_substrate->measure_signal calc_rate Calculate Initial Reaction Rates measure_signal->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 competitive_inhibition E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor (2,4-Difluoro- benzamidine HCl) ES->E P Product ES->P k_cat EI->E P->ES

References

preventing off-target effects of 2,4-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,4-Difluoro-benzamidine hydrochloride, with a specific focus on identifying and preventing off-target effects. The information provided is based on established principles for small molecule inhibitors and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

Based on the benzamidine scaffold, this compound is predicted to be a competitive inhibitor of serine proteases, such as trypsin.[1] Additionally, some benzamidine derivatives have shown activity against Protein Arginine Methyltransferases (PRMTs), particularly PRMT1.[2][3] The difluoro substitution on the benzene ring may alter its potency and selectivity profile compared to unsubstituted benzamidine.

Q2: What are the potential off-target effects of this compound?

While comprehensive data for this specific molecule is limited, off-target effects for small molecule inhibitors are common, especially at higher concentrations.[4] Potential off-targets could include other proteases or enzymes with structurally similar binding pockets. For compounds targeting PRMTs, off-target effects on other methyltransferases or kinases can occur.[4][5]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Analysis: Always perform a dose-response experiment to identify the lowest effective concentration.[5]

  • Use of Controls: Employ both positive and negative controls in your assays. A structurally similar but inactive compound can be a useful negative control.

  • Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic knockdown (siRNA/CRISPR) of the intended target or using a structurally different inhibitor for the same target.[4]

  • Selectivity Profiling: If resources permit, profile the compound against a panel of related enzymes (e.g., a protease panel or kinome screen) to empirically determine its selectivity.[4][5]

Q4: What is the recommended starting concentration for cell-based assays?

The optimal concentration will vary depending on the cell type and experimental endpoint. Based on data for similar PRMT1 inhibitors like furamidine, which has a reported IC50 value of 9.4 μM, a starting concentration range of 1-10 μM is a reasonable starting point for cell-based assays.[3] It is essential to perform a dose-response curve to determine the optimal concentration for your specific system.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
High Cytotoxicity Off-target effects on essential cellular pathways.[4]1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. 2. Use a lower, non-toxic concentration. 3. Confirm the mechanism of cell death (e.g., apoptosis vs. necrosis) using relevant assays.[4]
Inconsistent Results Between Assays Differences in assay conditions (e.g., substrate concentration, presence of serum).[4]1. Ensure assay conditions are consistent across experiments. 2. For cellular assays, consider factors like cell permeability and efflux pump activity.[4]
Lack of Cellular Activity Despite Biochemical Potency Poor cell permeability or rapid metabolism.[4]1. Perform cell permeability assays. 2. Use mass spectrometry to assess compound stability in your cell culture medium.[6] 3. Consider using efflux pump inhibitors to see if cellular activity increases.[4]
Observed Phenotype Does Not Match Known Target Biology Off-target effects are dominating the cellular response.1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is binding to the intended target in cells.[4][5] 2. Use genetic knockdown of the target to see if it phenocopies the inhibitor's effect.[4]

Experimental Protocols

Protocol 1: Determining the IC50 in a Biochemical Protease Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a serine protease (e.g., trypsin).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the protease (e.g., 10 nM Trypsin) in assay buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl2).

    • Prepare a working solution of a fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the inhibitor at various concentrations (e.g., 10-point serial dilution). Include a DMSO-only control.

    • Add the protease solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm that this compound binds to its intended target in intact cells.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay biochem_start Prepare Reagents biochem_inhibit Incubate Inhibitor and Enzyme biochem_start->biochem_inhibit biochem_react Add Substrate biochem_inhibit->biochem_react biochem_read Measure Signal biochem_react->biochem_read biochem_analyze Calculate IC50 biochem_read->biochem_analyze cell_start Seed Cells cell_treat Treat with Inhibitor cell_start->cell_treat cell_incubate Incubate cell_treat->cell_incubate cell_endpoint Measure Endpoint (e.g., Proliferation, Biomarker) cell_incubate->cell_endpoint cell_analyze Analyze Data cell_endpoint->cell_analyze troubleshooting_flow start Unexpected Experimental Result dose_response Perform Dose-Response Analysis start->dose_response cytotoxicity High Cytotoxicity? dose_response->cytotoxicity lower_conc Use Lower Concentration cytotoxicity->lower_conc Yes phenotype_mismatch Phenotype Mismatch? cytotoxicity->phenotype_mismatch No lower_conc->phenotype_mismatch off_target_screen Consider Off-Target Screening target_engagement Confirm Target Engagement (e.g., CETSA) orthogonal_validation Orthogonal Validation (e.g., siRNA/CRISPR) target_engagement->orthogonal_validation phenotype_mismatch->target_engagement Yes on_target_effect Likely On-Target Effect phenotype_mismatch->on_target_effect No orthogonal_validation->off_target_screen signaling_pathway inhibitor 2,4-Difluoro-benzamidine hydrochloride prmt1 PRMT1 inhibitor->prmt1 Inhibits methylated_substrate Methylated Protein Substrate prmt1->methylated_substrate Methylates substrate Protein Substrate (e.g., Histones) substrate->prmt1 downstream Downstream Cellular Effects (e.g., Gene Transcription) methylated_substrate->downstream

References

stability issues with 2,4-Difluoro-benzamidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Difluoro-benzamidine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The amidine functional group can hydrolyze to the corresponding benzamide (2,4-Difluorobenzamide). The rate of this degradation is often dependent on the pH, temperature, and storage duration of the solution.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol, aliquot them into small volumes in tightly sealed vials, and store them at -20°C or below. For aqueous solutions, it is not recommended to store them for more than one day, even at refrigerated temperatures.

Q3: What is the expected degradation product of this compound in an aqueous solution?

A3: The primary degradation product is expected to be 2,4-Difluorobenzamide, formed through the hydrolysis of the amidine group. Depending on the specific conditions, further degradation or side reactions may occur, but this is the most common pathway.

Q4: Are there any visual indicators of degradation in my solution?

A4: While visual inspection is not a definitive test for stability, the appearance of cloudiness, precipitation, or a change in color in a previously clear solution could indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Analytical methods like HPLC are necessary for accurate assessment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause: Degradation of this compound in your assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare the final dilution of the compound into your aqueous assay buffer immediately before use.

    • pH of Buffer: Evaluate the pH of your assay buffer. Amidines can exhibit varying stability at different pH values. Consider performing a preliminary stability test of the compound in your buffer over the time course of your experiment.

    • Temperature: If your assay involves elevated temperatures, the rate of degradation may increase. Minimize the time the compound is exposed to higher temperatures.

    • Control Experiment: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze the sample by HPLC to quantify the extent of degradation.

Issue 2: Appearance of unknown peaks in my HPLC analysis over time.
  • Possible Cause: Degradation of the compound in the HPLC mobile phase or in the prepared sample solution.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples for HPLC analysis immediately before injection. If samples must be stored in an autosampler, ensure the temperature is controlled (e.g., 4°C).

    • Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound during the chromatographic run. If you suspect on-column degradation, try using a mobile phase with a different pH, if compatible with your method.

    • Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products and confirm their retention times.

Quantitative Data Summary

The following table outlines typical conditions for a forced degradation study to assess the stability of a compound like this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[1][2]

Stress ConditionReagent/ConditionTemperatureTimeTypical Degradation Target
Acid Hydrolysis 0.1 M HClRoom Temp / 60°C2h - 24h5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°C2h - 24h5-20%
Oxidative 3% H₂O₂Room Temp2h - 24h5-20%
Thermal 80°C24h - 72h5-20%
Photolytic 1.2 million lux hours (visible) and 200 watt hours/m² (UV)Room TempAs required5-20%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[3][4]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction at different time intervals until the target degradation is achieved.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Also, place a solution of the compound (in a stable solvent) at 80°C.

    • Analyze samples after 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze the samples after the specified exposure.

  • Analysis:

    • Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[5][6][7]

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Hypothetical Degradation Pathway cluster_main Hypothetical Degradation Pathway 2_4_Difluoro_benzamidine 2,4-Difluoro-benzamidine Intermediate Tetrahedral Intermediate 2_4_Difluoro_benzamidine->Intermediate + H2O (Hydrolysis) 2_4_Difluorobenzamide 2,4-Difluorobenzamide (Primary Degradant) Intermediate->2_4_Difluorobenzamide - NH3

Caption: Hypothetical hydrolysis pathway of 2,4-Difluoro-benzamidine.

Troubleshooting Workflow for Stability Issues cluster_workflow Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results Check_Solution_Prep Were solutions prepared fresh? Start->Check_Solution_Prep Prep_Fresh Prepare fresh solutions immediately before use Check_Solution_Prep->Prep_Fresh No Check_Buffer Check pH and temperature of assay buffer Check_Solution_Prep->Check_Buffer Yes Prep_Fresh->Check_Buffer Perform_Control Run control experiment to quantify degradation Check_Buffer->Perform_Control Analyze_HPLC Analyze control by HPLC Perform_Control->Analyze_HPLC Degradation_Confirmed Degradation confirmed? Analyze_HPLC->Degradation_Confirmed Optimize_Conditions Optimize assay conditions (lower temp, shorter time) Degradation_Confirmed->Optimize_Conditions Yes No_Degradation Investigate other experimental variables Degradation_Confirmed->No_Degradation No End Issue Resolved Optimize_Conditions->End No_Degradation->End

Caption: Troubleshooting decision tree for inconsistent results.

Experimental Workflow for Stability Study cluster_exp_workflow Experimental Workflow for Stability Study Start Define Study Objectives Prepare_Stock Prepare 1 mg/mL Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Neutralize_Quench Neutralize/Quench Reactions Sample_Collection->Neutralize_Quench HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA Neutralize_Quench->HPLC_Analysis Data_Analysis Analyze Data: - Quantify Degradation - Assess Peak Purity - Mass Balance HPLC_Analysis->Data_Analysis Identify_Degradants Characterize Degradants (if necessary) Data_Analysis->Identify_Degradants End Report Findings Identify_Degradants->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,4-Difluoro-benzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Pinner reaction.[1][2] This acid-catalyzed process involves reacting the starting material, 2,4-difluorobenzonitrile, with an alcohol (such as anhydrous ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas.[3][4] This forms an intermediate known as a Pinner salt (an alkyl imidate hydrochloride), which is subsequently converted to the desired amidine by reaction with ammonia.[2][5]

Q2: Why are strictly anhydrous conditions so critical for the Pinner reaction?

A2: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt is reactive and can readily undergo nucleophilic attack by water to yield an unwanted ester byproduct.[2] Furthermore, the final amidine product can also be hydrolyzed. Therefore, using anhydrous solvents, thoroughly dried glassware, and dry HCl gas is essential to prevent these side reactions and maximize the yield of the desired amidine.[1][3]

Q3: My reaction yield is very low. What are the most likely causes?

A3: Low yields can stem from several factors:

  • Presence of Moisture: As detailed in Q2, water leads to byproduct formation.[2]

  • Incomplete Reaction: The formation of the Pinner salt can be slow, sometimes requiring several hours or even days to reach completion.[5] It is crucial to monitor the reaction's progress using techniques like TLC or HPLC.

  • Temperature Control Issues: The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at elevated temperatures.[1][2] The initial addition of HCl gas should always be performed at low temperatures (e.g., 0 °C).[3]

  • Loss During Workup: The product is a hydrochloride salt, which has high solubility in polar solvents. Significant product loss can occur during extraction and purification steps.

Q4: I'm observing a significant amount of 2,4-difluorobenzamide as a byproduct. How can I prevent this?

A4: The formation of an amide byproduct is typically caused by the rearrangement of the intermediate imidate hydrochloride (Pinner salt).[1][2] This is often exacerbated by elevated temperatures. To minimize this, ensure that the temperature is strictly controlled, especially during the exothermic addition of HCl gas. Maintaining the reaction at 0-5 °C during this step is critical.[3]

Q5: How can I safely generate and handle the required anhydrous HCl gas in the lab?

A5: Anhydrous HCl gas is corrosive and requires careful handling. A common laboratory method is to slowly add concentrated sulfuric acid to solid sodium chloride (NaCl) or ammonium chloride.[6][7] The resulting gas must be passed through a drying agent, such as a bubbler containing concentrated sulfuric acid, before being introduced into the reaction mixture.[6] Alternatively, in situ generation can be achieved by the slow addition of acetyl chloride or thionyl chloride to a cold, anhydrous alcohol like methanol, though this introduces other reagents into the reaction.[6][8]

Q6: What are the best practices for purifying the final this compound product?

A6: Purification can be challenging due to the presence of inorganic salts like ammonium chloride (NH₄Cl), a byproduct of the ammonolysis step.[9] The most common method is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding a less polar co-solvent, such as ethyl acetate, to induce crystallization of the desired product upon cooling.[3] Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can also be effective.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Reagents (especially nitrile) are impure. 3. Insufficient HCl gas was used.1. Increase reaction time and monitor progress via TLC/HPLC. The reaction can take 48 hours or more.[5] 2. Verify the purity of starting materials using appropriate analytical techniques. 3. Ensure the reaction mixture is fully saturated with dry HCl gas.
Formation of Ester Byproduct Presence of water in solvents, reagents, or from atmospheric moisture.1. Use freshly distilled anhydrous solvents. 2. Dry all glassware in an oven before use. 3. Ensure the HCl gas is passed through a drying trap (e.g., conc. H₂SO₄).[6] 4. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Formation of Amide Byproduct The temperature was too high during or after HCl addition, causing the Pinner salt intermediate to rearrange.[1][2]1. Maintain the reaction temperature at 0-5 °C during the saturation with HCl gas. 2. Allow the reaction to proceed at room temperature, avoiding any heating.
Product is an Oily Residue, Fails to Crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Attempt to purify via column chromatography (silica gel, using a polar eluent system like DCM/Methanol). 2. Triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification. 3. Ensure all solvent is removed under high vacuum.
Final Product is Contaminated with Ammonium Chloride Incomplete removal of NH₄Cl during workup and purification.1. Wash the crude product thoroughly with a solvent in which NH₄Cl is insoluble (e.g., cold isopropanol). 2. Perform careful recrystallization from a suitable solvent system like Ethanol/Ethyl Acetate.[3]

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Pinner Reaction

This protocol is a representative procedure based on established methodologies for the Pinner reaction.[3][5]

  • Pinner Salt Formation:

    • Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

    • Cool the solution to 0 °C in an ice-water bath.

    • Bubble dry HCl gas (generated as per Protocol 2) through the solution at a moderate rate while maintaining the temperature between 0-5 °C. Continue until the solution is saturated and white precipitate (the Pinner salt) begins to form.

    • Remove the ice bath, seal the flask, and stir the mixture at room temperature for 48-72 hours. Monitor the disappearance of the starting nitrile by TLC or GC/MS.

    • Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt).

  • Ammonolysis to Form Amidine:

    • Cool a flask containing anhydrous methanol to 0 °C and bubble anhydrous ammonia gas until the solution is saturated.

    • Dissolve the crude Pinner salt from the previous step in a minimal amount of cold, anhydrous methanol.

    • Slowly add the saturated ammonia-methanol solution to the Pinner salt solution at 0 °C.

    • Seal the reaction vessel and stir at room temperature for 12-24 hours.

    • Evaporate the solvent under reduced pressure. The resulting solid will be a mixture of this compound and ammonium chloride.

  • Purification:

    • Dissolve the crude solid in a minimum amount of boiling ethanol.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add ethyl acetate to the hot filtrate until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to complete crystallization.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Protocol 2: Laboratory Generation of Anhydrous HCl Gas

This method is adapted from standard laboratory procedures.[6][7]

  • Apparatus Setup: Assemble a gas generation flask fitted with a dropping funnel and a gas outlet. Connect the outlet via tubing to a gas-drying tower or a bubbler containing concentrated sulfuric acid. The exit of the drying apparatus should lead to the reaction vessel.

  • Generation: Place solid sodium chloride (NaCl) in the generation flask. Slowly add concentrated sulfuric acid from the dropping funnel onto the NaCl.

  • Control: The rate of HCl gas production can be controlled by adjusting the addition rate of the sulfuric acid.

  • Delivery: The dry gas emerging from the sulfuric acid trap is bubbled directly into the reaction mixture.

Table of HCl Generation Methods

MethodReagentsAdvantagesDisadvantages & Safety Precautions
Sulfuric Acid + Salt Conc. H₂SO₄, Solid NaClProduces a large, continuous stream of HCl; cost-effective.[6]Requires careful handling of concentrated acid; setup can be cumbersome.
Acyl Chloride in situ Acetyl Chloride, Anhydrous AlcoholSimple setup, convenient for small-scale reactions.[8][10]Introduces acetate byproducts; highly exothermic reaction requires slow addition at low temperatures.
Thionyl Chloride in situ Thionyl Chloride, Anhydrous AlcoholAvoids organic acid byproducts; thionyl chloride scavenges residual water.[6]Thionyl chloride is highly corrosive and toxic; produces SO₂ gas as a byproduct.

Visualizations

Experimental Workflow

G A 2,4-Difluorobenzonitrile + Anhydrous EtOH B Saturate with Anhydrous HCl Gas @ 0°C A->B Step 1 C Stir at RT (24-72h) (Formation of Pinner Salt) B->C Step 2 D Ammonolysis (Anhydrous NH3 / MeOH) C->D Step 3 E Crude Product Mixture (Amidine HCl + NH4Cl) D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Pure 2,4-Difluoro-benzamidine HCl F->G Final

Caption: Workflow for the Pinner reaction synthesis.

Troubleshooting Logic Diagram

G start Low Yield or Byproduct Formation check_moisture Were all reagents & solvents anhydrous? start->check_moisture check_temp Was Temp < 5°C during HCl addition? check_moisture->check_temp Yes sol_moisture Cause: Hydrolysis to Ester Fix: Use dry reagents/glassware. check_moisture->sol_moisture No check_time Was reaction time sufficient (>48h)? check_temp->check_time Yes sol_temp Cause: Amide Formation Fix: Maintain strict cooling. check_temp->sol_temp No sol_time Cause: Incomplete Reaction Fix: Extend time, monitor progress. check_time->sol_time No sol_ok Problem likely in purification step. check_time->sol_ok Yes

Caption: Decision tree for troubleshooting common issues.

Anhydrous HCl Generation Setup

G reagents Dropping Funnel Conc. H₂SO₄ generator Generation Flask Solid NaCl reagents->generator Slow Addition drying Gas Bubbler Conc. H₂SO₄ generator->drying Wet HCl Gas reaction Reaction Vessel Nitrile + Alcohol drying->reaction Dry HCl Gas

Caption: Schematic for laboratory HCl gas generation.

References

how to remove 2,4-Difluoro-benzamidine hydrochloride after protein purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed protocols and troubleshooting advice for common challenges encountered during protein purification.

Frequently Asked Questions (FAQs)

Q1: How can I remove 2,4-Difluoro-benzamidine hydrochloride from my purified protein sample?

A1: this compound is a small molecule, likely used as a protease inhibitor during your protein purification protocol. Its removal is crucial for downstream applications where it might interfere with functional assays, structural studies, or binding experiments. The significant size difference between this small molecule (estimated molecular weight ~193 g/mol ) and your protein of interest allows for efficient separation using several standard laboratory techniques.

The primary methods for removing small molecules from protein samples are:

  • Dialysis: A passive, membrane-based technique that allows for buffer exchange and removal of small contaminants.[1][2][3]

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography method that separates molecules based on their size.[1][4][5][6]

  • Diafiltration (Ultrafiltration): A pressure-driven membrane filtration technique for rapid buffer exchange and removal of small molecules.[7][8]

The choice of method depends on factors like sample volume, desired speed, and available equipment. The following diagram illustrates a decision-making workflow.

start Start: Protein sample with 2,4-Difluoro-benzamidine HCl q1 Is speed a critical factor? start->q1 q2 Is the sample volume large (>5 mL)? q1->q2 No sec Size Exclusion Chromatography (Desalting Column) q1->sec  Yes q3 Do you need to concentrate the sample? q2->q3 No diafiltration Diafiltration q2->diafiltration Yes dialysis Dialysis q3->dialysis No q3->diafiltration Yes

Caption: Decision workflow for selecting a removal method.

Comparison of Removal Methods

The table below summarizes the key characteristics of each technique to help you choose the most suitable one for your experiment.

FeatureDialysisSize Exclusion Chromatography (Desalting)Diafiltration (Ultrafiltration)
Principle Passive diffusion across a semi-permeable membrane[2][3]Separation by size using a porous resin (molecular sieve)[5][6]Pressure-driven filtration through a semi-permeable membrane[7][8]
Processing Time Slow (12-48 hours)[7]Fast (5-15 minutes)[7]Fast (15-60 minutes)[7]
Sample Volume Flexible (µL to L)Limited by column size (typically < 30% of column volume)[4]Flexible, highly scalable[8]
Buffer Usage High (typically 200-500x sample volume)[3][7]Low to Medium[7]Low[7]
Protein Dilution Yes, slight increase in volumeYes, can be significantMinimal, can also concentrate the sample[8][9]
Efficiency High, dependent on buffer changesHighVery High

Experimental Protocols

Protocol 1: Removal by Dialysis

Dialysis is a straightforward technique for removing small, unwanted molecules from a protein sample through selective and passive diffusion across a semi-permeable membrane.[2][3]

cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery p1 1. Select Dialysis Tubing (MWCO 10-100x smaller than protein) p2 2. Prepare Dialysis Buffer (Large volume, e.g., 500x sample volume) p1->p2 p3 3. Hydrate the Membrane p2->p3 d1 4. Load Sample into Tubing p3->d1 d2 5. Immerse in Buffer with Stirring (2-4 hours at 4°C) d1->d2 d3 6. Change Buffer d2->d3 d4 7. Continue Dialysis (2-4 hours) d3->d4 d5 8. Final Buffer Change (Dialyze overnight at 4°C) d4->d5 r1 9. Recover Protein Sample d5->r1 r2 10. Check Protein Concentration r1->r2

Caption: Experimental workflow for removal by dialysis.

Methodology:

  • Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein to ensure its retention. For most proteins, a 10 kDa MWCO is suitable.

  • Prepare Dialysis Buffer: Prepare a large volume of the desired final buffer (e.g., 1-4 Liters). The buffer volume should be 200-500 times the sample volume to ensure a sufficient concentration gradient.[3]

  • Hydrate Membrane: Cut the dialysis tubing to the required length and hydrate it according to the manufacturer's instructions.

  • Load Sample: Pipette your protein sample into the hydrated dialysis tubing and seal both ends with clips, leaving some space for potential sample dilution.

  • First Dialysis Step: Place the sealed tubing in a beaker with the dialysis buffer. Stir the buffer gently on a magnetic stir plate at 4°C. Dialyze for 2-4 hours.[2]

  • Buffer Change: Discard the buffer and replace it with fresh dialysis buffer.

  • Second Dialysis Step: Continue to dialyze for another 2-4 hours at 4°C.

  • Final Dialysis Step: Change the buffer one last time and allow the sample to dialyze overnight at 4°C to ensure complete removal of the contaminant.[2]

  • Sample Recovery: Carefully remove the tubing from the buffer, recover your protein sample, and measure the final volume and concentration.

Protocol 2: Removal by Size Exclusion Chromatography (Desalting)

This technique, also known as gel filtration, uses a resin with a specific pore size to separate molecules. Larger molecules (your protein) are excluded from the pores and travel quickly through the column, while smaller molecules (2,4-Difluoro-benzamidine HCl) enter the pores and are retained, eluting later.[5][10]

cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis p1 1. Select Desalting Column (e.g., PD-10, Sephadex G-25) p2 2. Equilibrate Column (with 3-5 column volumes of final buffer) p1->p2 r1 3. Load Sample onto Column (Volume < 30% of column volume) p2->r1 r2 4. Elute with Final Buffer r1->r2 r3 5. Collect Fractions r2->r3 a1 6. Monitor Elution (UV Absorbance at 280 nm) r3->a1 a2 7. Pool Protein-Containing Fractions a1->a2

Caption: Experimental workflow for desalting by SEC.

Methodology:

  • Column Selection: Choose a pre-packed desalting column (e.g., Sephadex™ G-25) appropriate for your sample volume. These columns are designed to separate proteins (Mr > 5000) from small molecules.[4]

  • Equilibration: Equilibrate the column with 3-5 column volumes of your desired final buffer.

  • Sample Loading: Apply your protein sample to the column. The sample volume should not exceed the manufacturer's recommendation (usually 10-30% of the total column volume).[4]

  • Elution: Add the final buffer to the column to begin elution.

  • Fraction Collection: Your protein will elute first in the void volume. Start collecting fractions immediately after the void volume has passed. The small molecule contaminant will elute much later.

  • Monitor Elution: Monitor the protein elution using a chromatograph with a UV detector at 280 nm, or by measuring the absorbance of each fraction.

  • Pool Fractions: Combine the fractions that contain your purified protein.

Protocol 3: Removal by Diafiltration

Diafiltration is a highly efficient method that uses ultrafiltration membranes to exchange buffer and remove small molecules. The process involves repeatedly diluting the sample with the new buffer and re-concentrating it.[11]

cluster_prep Preparation cluster_diafiltration Diafiltration Cycle (Repeat 3-5x) cluster_recovery Recovery p1 1. Select Centrifugal Filter Unit (MWCO 10-100x smaller than protein) p2 2. Add Protein Sample to Unit p1->p2 d1 3. Centrifuge to Reduce Volume p2->d1 d2 4. Discard Flow-through d1->d2 d3 5. Add Final Buffer to Original Volume d2->d3 d3->d1 Repeat r1 6. Concentrate to Desired Volume d3->r1 Final Cycle r2 7. Recover Purified Protein r1->r2

References

Technical Support: Mitigating the Hook Effect with 2,4-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the high-dose hook effect in immunoassays using 2,4-Difluoro-benzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the high-dose hook effect?

A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "one-step" or "sandwich" immunoassays, such as ELISA.[1][2][3] It results in paradoxically low signals at extremely high concentrations of the analyte.[2][3] Instead of the signal increasing proportionally with the analyte concentration, the dose-response curve hooks back on itself, leading to a falsely low or even negative result.[2][4] This can cause significant misinterpretation of experimental data, particularly when quantifying analytes that exist over a wide physiological range, like tumor markers or hormones.[2][5]

Caption: Ideal vs. Hook Effect Dose-Response Curve.

Q2: What is the mechanism behind the hook effect in a sandwich immunoassay?

A2: In a typical one-step sandwich immunoassay, both capture and detection antibodies are incubated with the sample simultaneously.[2] At optimal concentrations, the analyte forms a "sandwich" between the capture antibody (immobilized on a surface) and a labeled detection antibody. At excessively high analyte concentrations, the analyte saturates both the capture and detection antibodies independently.[1][3] This prevents the formation of the sandwich complex.[2] During the wash steps, the unbound, saturated detection antibodies are washed away, resulting in a low signal despite the high analyte concentration.[2]

cluster_optimal Optimal Analyte Concentration cluster_hook High Analyte Concentration (Hook Effect) cap1 Capture Ab analyte1 Analyte cap1->analyte1 det1 Detection Ab analyte1->det1 Sandwich Formation (High Signal) cap2 Capture Ab analyte2a Analyte cap2->analyte2a Saturation det2 Detection Ab analyte2b Analyte det2->analyte2b Saturation label_no_sandwich No Sandwich Formation (Low Signal)

Caption: Mechanism of the Sandwich Immunoassay Hook Effect.

Q3: How does this compound help mitigate the hook effect?

A3: this compound is a competitive inhibitor that can interfere with the binding of certain analytes to antibodies. While its primary use is often as a protease inhibitor, its structural properties can be leveraged in immunoassays.[6][7] By introducing it into the assay, it can compete with the excess analyte for binding sites on the detection antibodies that are in solution. This action effectively lowers the concentration of free, unbound detection antibodies that would otherwise be saturated by the high analyte levels. This allows for more sandwich complexes to form correctly on the capture-antibody-coated surface, pushing the signal back into the measurable range and linearizing the dose-response curve at high concentrations.

Q4: When should I suspect the hook effect is impacting my results?

A4: You should suspect a hook effect if:

  • A sample expected to have a very high analyte concentration gives a surprisingly low or moderate result.[2]

  • There is a lack of linearity upon serial dilution of a high-concentration sample. For example, a 1:10 dilution produces a result that is significantly more than 10 times the reading of the neat sample.[5][8]

  • Results are inconsistent with the clinical picture or other diagnostic data.[9][10]

  • The signal intensity decreases with decreasing sample dilution.

Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving a suspected hook effect.

start Unexpectedly low signal for a high-concentration sample? dilution Perform Serial Dilution (e.g., 1:10, 1:100, 1:1000) start->dilution Yes no_hook Hook Effect Unlikely. Consider other issues: - Reagent degradation - Incorrect sample prep - Instrument error start->no_hook No check Do diluted samples show a higher calculated concentration than the neat sample? dilution->check check->no_hook No hook_confirmed Hook Effect Confirmed check->hook_confirmed Yes mitigate Mitigation Strategy: Pre-treat sample with 2,4-Difluoro-benzamidine HCl (See Protocol Below) hook_confirmed->mitigate rerun Re-run Assay and Confirm Linearity mitigate->rerun

Caption: Troubleshooting Workflow for the Hook Effect.

Experimental Protocols

Protocol: Sample Pre-treatment with this compound

This protocol outlines the steps for incorporating this compound into your existing one-step immunoassay workflow to mitigate the hook effect.

Materials:

  • This compound (reagent grade)

  • Assay-specific diluent or buffer (e.g., PBS)

  • User samples and controls

  • Standard immunoassay reagents (capture/detection antibodies, substrate, etc.)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the appropriate assay buffer.

    • Determine the optimal working concentration through a titration experiment. A good starting point is often in the 1-10 mM range for the final sample mixture.

  • Sample Preparation:

    • For each sample, control, and standard to be tested, prepare a pre-treatment mixture.

    • In a microcentrifuge tube, combine your sample with the this compound working solution. For example, mix 90 µL of sample with 10 µL of a 10X working stock of the inhibitor. Note: Ensure the final concentration of the inhibitor is optimized for your specific assay.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the sample-inhibitor mixture at room temperature for 15-30 minutes. This allows the inhibitor to interact with components in the sample.[12]

  • Assay Execution:

    • Add the pre-treated samples to the immunoassay plate wells that have been coated with the capture antibody.

    • Immediately add the detection antibody as per your standard one-step protocol.

    • Proceed with the remainder of your standard immunoassay protocol, including incubation, washing, substrate addition, and signal reading.[13]

  • Data Analysis:

    • Calculate the concentrations of your samples using the standard curve.

    • Confirm that the dose-response for serially diluted, pre-treated samples is now linear.

Quantitative Data

The optimal concentration of this compound is highly dependent on the specific antibodies and analyte in your assay. A titration experiment is critical.

Table 1: Recommended Starting Concentrations for Optimization

ReagentStock Concentration10X Working StockFinal Assay Concentration
2,4-Difluoro-benzamidine HCl100 mM10 mM - 100 mM1 mM - 10 mM

Table 2: Illustrative Example of Hook Effect Mitigation

This table shows representative data from an assay prone to the hook effect, demonstrating the impact of pre-treatment.

Analyte Conc. (ng/mL)Signal (OD) - No TreatmentSignal (OD) - With Pre-treatment
100.50.45
1002.52.4
1,0003.83.7
10,0001.5 (Hook Effect) 3.9
100,0000.4 (Hook Effect) 4.0

References

best practices for storing and handling 2,4-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Difluoro-benzamidine hydrochloride was publicly available at the time of this document's creation. The following best practices, safety information, and troubleshooting guides are based on information for closely related compounds such as Benzamidine hydrochloride and general laboratory safety protocols. Researchers should always perform a thorough risk assessment before handling this chemical and consult any information provided by the supplier.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly sealed, properly labeled container.[1][2] The storage area should be cool, dry, and well-ventilated.[1][3] It is also advisable to protect the compound from moisture and light.[3][4] Some sources suggest refrigeration for optimal stability.[5]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][3][6] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7]

Q3: What are the primary hazards associated with this compound?

A3: Based on data for similar compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[3][6][8] Inhalation of dust may cause respiratory irritation.[6] It is crucial to avoid direct contact with the skin, eyes, and clothing and to prevent inhalation and ingestion.[1][3]

Q4: How should I dispose of waste containing this compound?

A4: Waste material must be disposed of in accordance with national and local regulations.[2] Chemicals should be left in their original containers and not mixed with other waste.[2] Uncleaned containers should be handled as if they contain the product itself.[2] It is recommended to use a licensed professional waste disposal service.

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[8]

  • After skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[2][8]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6][8]

  • After swallowing: Rinse mouth. If the person feels unwell, call a poison center or doctor.[8]

Troubleshooting Guides

Experimental Issue: Poor Solubility in Organic Solvents
Symptom Possible Cause Suggested Solution
The compound does not fully dissolve in the chosen organic solvent at the desired concentration.The hydrochloride salt form has lower solubility in non-polar organic solvents.- Try a more polar aprotic solvent such as DMF or DMSO.- Gentle heating of the mixture may improve solubility. Ensure the compound is stable at the elevated temperature.- Convert the hydrochloride salt to the free base, which may have better solubility in some organic solvents. This would require an additional reaction step.
Experimental Issue: Inconsistent Reaction Yields
Symptom Possible Cause Suggested Solution
The yield of the reaction involving this compound is lower than expected or varies between batches.The compound is sensitive to moisture or has degraded during storage.- Ensure the compound is stored in a desiccator over a suitable drying agent.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.- Before use, dry the compound under a vacuum.
Incomplete reaction due to insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Gradually increase the reaction time or temperature and observe the effect on the yield.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data is based on the closely related compound Benzamidine hydrochloride.

PropertyValueSource
Molecular Formula C₇H₉ClN₂[2]
Molar Mass 156.62 g/mol [2]
Melting Point 77 °C

Experimental Protocols

General Protocol for a Coupling Reaction

This protocol describes a general procedure for coupling this compound with a carboxylic acid, a common application for such reagents.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents start->reagents solvent Add Anhydrous Solvent reagents->solvent mix Mix & Stir solvent->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: General experimental workflow for a chemical reaction.

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Lysis Buffers with 2,4-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using 2,4-Difluoro-benzamidine hydrochloride as a protease inhibitor in lysis buffer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a lysis buffer?

A1: this compound is a synthetic, reversible competitive inhibitor of serine proteases.[1][2] Its primary role in a lysis buffer is to prevent the degradation of your target proteins by proteases that are released during cell lysis.[3] When cells are broken open, proteases that were previously compartmentalized are free to cleave proteins, which can lead to lower yields and compromised experimental results.[3][4] Adding a protease inhibitor like 2,4-Difluoro-benzamidine helps to preserve the integrity of the protein sample.

Q2: Which class of proteases does this compound inhibit?

A2: As a benzamidine analog, it primarily targets serine proteases.[1][5] This class of enzymes includes common proteases like trypsin, thrombin, and plasmin.[2][6] The difluoro-substituted phenyl ring can alter its binding affinity and specificity compared to standard benzamidine.[5][7]

Q3: What is the recommended starting concentration for this compound in a lysis buffer?

A3: For general use as a protease inhibitor, a starting concentration of approximately 1 mM is recommended for benzamidine hydrochloride. However, the optimal concentration can vary depending on the cell type, sample abundance, and the specific activity of proteases in your lysate. It is advisable to perform a titration experiment to determine the most effective concentration for your specific application.

Q4: Is this compound sufficient as a standalone protease inhibitor?

A4: While effective against serine proteases, it will not inhibit other classes of proteases such as cysteine, aspartic, or metalloproteases.[3] For broad-spectrum protection, it is highly recommended to use it as part of a protease inhibitor cocktail that contains inhibitors for multiple enzyme classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases).[3][8][9]

Q5: How should I prepare and store stock solutions of this compound?

A5: this compound is typically a water-soluble solid.[1][10] It is best practice to prepare fresh solutions before each use, as protease inhibitors can be unstable in solution over time.[11] If a stock solution must be made, dissolve it in a suitable solvent like water or DMSO, aliquot it into single-use volumes, and store it at -20°C.[12] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein degradation is still observed (smearing or lower molecular weight bands on a Western blot). 1. Insufficient Inhibitor Concentration: The concentration of 2,4-Difluoro-benzamidine may be too low to effectively inhibit the high concentration of serine proteases in the lysate.[13] 2. Presence of Other Protease Classes: Your sample may contain active cysteine, aspartic, or metalloproteases that are not inhibited by a benzamidine analog.[3] 3. Inhibitor Instability: The inhibitor may have degraded due to improper storage or being added to the buffer too far in advance.[11]1. Optimize Concentration: Perform a dose-response experiment by increasing the concentration of 2,4-Difluoro-benzamidine (e.g., 2 mM, 5 mM, 10 mM) to find the optimal level. 2. Use a Cocktail: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inhibit other classes of proteases.[8][13] Ensure the cocktail is compatible with downstream applications (e.g., use an EDTA-free cocktail for IMAC).[9] 3. Prepare Fresh: Always add the inhibitor to your lysis buffer immediately before use.[11] Ensure stock solutions are stored correctly.
Low protein yield after purification. 1. Incomplete Lysis: The lysis buffer may not be sufficiently stringent to release the protein of interest, especially if it is in a specific cellular compartment like the nucleus.[4][14] 2. Protein Degradation: Subtle protein degradation could be leading to loss of tagged termini or native structure required for purification.[15]1. Optimize Lysis Buffer: Consider using a stronger lysis buffer (e.g., RIPA) or adding mechanical disruption methods like sonication.[14][15] 2. Ensure Complete Inhibition: Use a fresh, comprehensive protease inhibitor cocktail in your lysis buffer from the very first step.[4]
Inhibitor interferes with downstream assays (e.g., enzyme activity, affinity chromatography). 1. Competitive Inhibition: As a reversible competitive inhibitor, 2,4-Difluoro-benzamidine may compete with substrates in an enzyme activity assay.[1] 2. Chelating Effects (if used with EDTA): If used in a cocktail containing EDTA, it can strip metal ions from columns used in Immobilized Metal Affinity Chromatography (IMAC).[3]1. Remove Inhibitor: Consider removing the inhibitor before the assay using methods like dialysis or a desalting column. 2. Use EDTA-Free Cocktail: If performing IMAC for His-tagged proteins, ensure you are using an EDTA-free protease inhibitor cocktail.[9]
Solubility issues with the inhibitor in the lysis buffer. 1. Buffer Composition: The specific salt concentration or pH of your lysis buffer may affect the solubility of the compound. 2. Low Temperature: Preparing buffers at 4°C can sometimes reduce the solubility of certain compounds.1. Prepare Concentrated Stock: Dissolve the inhibitor in a small volume of an appropriate solvent (e.g., water, DMSO) at a higher concentration first, then dilute it into the final lysis buffer.[12] 2. Gentle Warming: If necessary, gently warm the solution to aid dissolution before cooling it back down to 4°C for use.[16]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol uses Western blotting to assess the effectiveness of different inhibitor concentrations in preventing the degradation of a known target protein.

Materials:

  • Cell pellet or tissue sample

  • Base Lysis Buffer (e.g., RIPA or NP-40 buffer without inhibitors)

  • This compound

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and Western blot apparatus

  • Primary antibody specific to your target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare Lysis Buffers: Prepare four aliquots of your base lysis buffer. To each, add this compound to final concentrations of 0 mM (control), 1 mM, 5 mM, and 10 mM. Add the inhibitor immediately before starting the lysis.

  • Cell Lysis: Resuspend equal amounts of your cell pellet in each of the four prepared lysis buffers.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatants to fresh tubes. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blotting: Load equal amounts of total protein (e.g., 20-30 µg) per lane. Run the SDS-PAGE gel, transfer proteins to a PVDF membrane, and perform standard Western blot immunodetection using an antibody against your target protein.

  • Analysis: Compare the integrity of the target protein band across the different inhibitor concentrations. Look for a reduction in lower molecular weight degradation bands at higher concentrations. The optimal concentration is the lowest one that provides maximal protection.

Visual Guides

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Start with Equal Cell Pellets lysis Lyse Cells & Incubate prep_cells->lysis prep_buffers Prepare Lysis Buffers with Varying Inhibitor Conc. (0, 1, 5, 10 mM) prep_buffers->lysis quant Clarify & Quantify Protein (BCA) lysis->quant wb Normalize & Run Western Blot quant->wb analyze Compare Protein Bands & Degradation Products wb->analyze result Determine Optimal Concentration analyze->result

G start Problem: Protein Degradation Observed q1 Is the inhibitor added fresh to the buffer before each use? start->q1 sol1 Solution: Always add inhibitor immediately before lysis. q1->sol1 No q2 Are you using a broad-spectrum inhibitor cocktail? q1->q2 Yes a1_yes Yes a1_no No end_node Protein Integrity Improved sol1->end_node sol2 Solution: Add a cocktail to inhibit other protease classes (Cys, Asp, Met). q2->sol2 No q3 Have you optimized the inhibitor concentration? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Solution: Perform a titration experiment to find the optimal concentration. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

Validation & Comparative

A Comparative Guide: 2,4-Difluoro-benzamidine Hydrochloride vs. Benzamidine in Trypsin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trypsin and its Inhibition

Trypsin is a serine protease found in the digestive system, where it plays a crucial role in the breakdown of proteins. Its activity is tightly regulated, and uncontrolled trypsin activity is implicated in various pathological conditions, including pancreatitis. Consequently, the development of effective trypsin inhibitors is of significant interest in both research and therapeutic contexts.

Benzamidine is a classic competitive inhibitor of trypsin and other serine proteases.[1] Its amidinium group mimics the side chain of arginine, a natural substrate for trypsin, allowing it to bind to the enzyme's active site and block its catalytic activity. The study of benzamidine derivatives, such as 2,4-Difluoro-benzamidine hydrochloride, is driven by the search for inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Inhibitory Activity

While specific inhibitory constants (K_i_) or half-maximal inhibitory concentrations (IC50) for this compound against trypsin are not available in the public domain, a range of values have been reported for benzamidine. This variation can be attributed to different experimental conditions, such as pH, temperature, and the substrate used.

InhibitorTarget EnzymeK_i_ (μM)IC50 (μM)Inhibition Type
BenzamidineTrypsin11.2 - 35[2][3]Not consistently reportedCompetitive[4]
This compoundTrypsinData not availableData not availablePresumed Competitive

Note: The inhibitory constant (K_i_) is a measure of the inhibitor's binding affinity to the enzyme. A lower K_i_ value indicates a more potent inhibitor.

Structure-Activity Relationship and the Potential Impact of Fluorination

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. In the context of benzamidine, the addition of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the benzene ring in 2,4-Difluoro-benzamidine is expected to influence its interaction with the trypsin active site.

Studies on substituted benzamidines have shown that the binding of these inhibitors to trypsin is influenced by factors such as hydrophobicity and electron-donating or -withdrawing properties of the substituents.[5] The fluorine atoms in 2,4-Difluoro-benzamidine could potentially engage in favorable interactions with the enzyme's active site, potentially leading to altered binding affinity compared to the parent compound, benzamidine. However, without direct experimental data, the precise impact on inhibitory potency remains speculative.

Experimental Protocol: Determining Trypsin Inhibition

To directly compare the inhibitory potential of this compound and benzamidine, a standardized in vitro trypsin inhibition assay can be performed. The following protocol is a representative method.

Materials and Reagents:
  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) as substrate[6][7]

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[6]

  • Benzamidine hydrochloride

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare stock solutions of benzamidine hydrochloride and this compound in DMSO.

    • Prepare a stock solution of the substrate (L-BAPNA or TAME) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of trypsin solution to each well.

    • Add varying concentrations of the inhibitors (benzamidine and this compound) to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.[7]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader. For L-BAPNA, the release of p-nitroaniline can be measured at 405 nm. For TAME, the hydrolysis can be monitored at 247 nm.[6][7]

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value for each compound.

    • To determine the K_i_ and the mechanism of inhibition, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the experimental process and the underlying biochemical interaction, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Solution add_trypsin Add Trypsin to Plate prep_trypsin->add_trypsin prep_inhibitors Prepare Inhibitor Solutions (Benzamidine & 2,4-Difluoro-benzamidine) add_inhibitors Add Inhibitor Dilutions prep_inhibitors->add_inhibitors prep_substrate Prepare Substrate Solution (L-BAPNA or TAME) add_substrate Add Substrate prep_substrate->add_substrate add_trypsin->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate pre_incubate->add_substrate measure Measure Absorbance Change add_substrate->measure calc_velocity Calculate Reaction Velocities measure->calc_velocity det_ic50 Determine IC50 calc_velocity->det_ic50 det_ki Determine Ki and Inhibition Mechanism calc_velocity->det_ki

Caption: Experimental workflow for determining trypsin inhibition.

competitive_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Products (P) ES->P + E EI->E I Inhibitor (I) (Benzamidine or Derivative)

Caption: Mechanism of competitive inhibition of trypsin.

Conclusion

References

A Comparative Analysis of Difluorobenzamidine Isomers as Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proteases play a critical role in numerous biological pathways, including digestion, blood coagulation, and immune responses.[1] Their dysregulation is associated with diseases ranging from cancer to neurodegenerative disorders and viral infections. Consequently, the inhibition of specific proteases has become a significant strategy in drug discovery. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin and thrombin, due to the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine atoms to the benzamidine scaffold can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced inhibitory potency and selectivity.

This guide focuses on a comparative study of the following difluorobenzamidine isomers:

  • 2,3-Difluorobenzamidine

  • 2,4-Difluorobenzamidine

  • 2,5-Difluorobenzamidine

  • 2,6-Difluorobenzamidine

  • 3,4-Difluorobenzamidine

  • 3,5-Difluorobenzamidine

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the inhibitory potential of difluorobenzamidine isomers, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against a panel of representative serine proteases.

Table 1: Inhibitory Activity of Difluorobenzamidine Isomers Against Serine Proteases (Illustrative Data)

CompoundIsomer PositionTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Factor Xa IC₅₀ (µM)
Benzamidine (Reference)19[2]Data not availableData not available
Cmpd 1 2,3-Difluoro[Insert Value][Insert Value][Insert Value]
Cmpd 2 2,4-Difluoro[Insert Value][Insert Value][Insert Value]
Cmpd 3 2,5-Difluoro[Insert Value][Insert Value][Insert Value]
Cmpd 4 2,6-Difluoro[Insert Value][Insert Value][Insert Value]
Cmpd 5 3,4-Difluoro[Insert Value][Insert Value][Insert Value]
Cmpd 6 3,5-Difluoro[Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimental results. The Kᵢ for Benzamidine against trypsin is provided as a reference from existing literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections describe the key protocols for the synthesis of difluorobenzamidine isomers and the determination of their protease inhibitory activity.

Synthesis of Difluorobenzamidine Isomers

The synthesis of difluorobenzamidine isomers can be achieved through various established chemical routes. A general and widely applicable method involves the conversion of the corresponding difluorobenzonitrile to the desired amidine.

General Synthetic Scheme:

cluster_0 Synthesis of Difluorobenzamidine Isomers Difluorobenzonitrile Difluorobenzonitrile Difluorobenzimidate Difluorobenzimidate Difluorobenzonitrile->Difluorobenzimidate 1. HCl (g), EtOH 2. Ether Difluorobenzamidine Difluorobenzamidine Difluorobenzimidate->Difluorobenzamidine NH3, EtOH

A general synthetic route to difluorobenzamidine isomers.

Step-by-step Protocol:

  • Formation of the Imidate Hydrochloride: A solution of the corresponding difluorobenzonitrile in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude imidate hydrochloride is triturated with anhydrous ether to yield the solid product.

  • Ammonolysis to the Amidine: The crude imidate hydrochloride is dissolved in anhydrous ethanol and saturated with ammonia gas at 0°C. The reaction mixture is stirred in a sealed vessel at room temperature until the conversion is complete. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the desired difluorobenzamidine isomer.

Protease Inhibition Assay: Determination of Kᵢ for Competitive Inhibitors

The inhibitory potency of the difluorobenzamidine isomers against serine proteases like trypsin is typically determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor. As benzamidines are known competitive inhibitors, the inhibition constant (Kᵢ) is a key parameter for quantifying their binding affinity.

Workflow for Kᵢ Determination:

cluster_1 Workflow for Ki Determination Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Assay_Setup Set up Assay with Varying Inhibitor and Substrate Concentrations Prepare_Reagents->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction_Initiation Initiate Reaction by Adding Substrate Incubation->Reaction_Initiation Data_Acquisition Monitor Product Formation (e.g., Absorbance Change) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities and Determine Ki via Non-linear Regression Data_Acquisition->Data_Analysis

Experimental workflow for determining the inhibition constant (Ki).

Materials:

  • Enzyme: Purified serine protease (e.g., bovine trypsin).

  • Substrate: A chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin).

  • Inhibitors: Synthesized difluorobenzamidine isomers.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[3]

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and each difluorobenzamidine isomer in the appropriate solvent (e.g., DMSO for inhibitors, assay buffer for enzyme and substrate).

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate and inhibitor. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the different concentrations of the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the establishment of the enzyme-inhibitor equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Immediately monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration.

    • Determine the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. For competitive inhibitors, the Kᵢ can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[1]

Signaling Pathway Context

The therapeutic potential of a protease inhibitor is intrinsically linked to the biological role of its target enzyme. For instance, thrombin is a key serine protease in the coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thrombosis.

Simplified Coagulation Cascade and the Role of Thrombin:

cluster_2 Simplified Coagulation Cascade Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen

Role of Factor Xa and Thrombin in the coagulation cascade.

Conclusion

The systematic evaluation of difluorobenzamidine isomers as protease inhibitors holds significant promise for the discovery of novel therapeutic agents. This guide provides a robust framework for conducting such a comparative study, emphasizing standardized data presentation and detailed experimental protocols. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will facilitate the identification of lead compounds with enhanced potency and selectivity, ultimately contributing to the development of new treatments for a range of diseases.

References

Validating the Inhibitory Effect of 2,4-Difluoro-benzamidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, validating the efficacy and specificity of a novel inhibitor is a critical step. This guide provides a comparative framework for validating the inhibitory potential of 2,4-Difluoro-benzamidine hydrochloride, a putative serine protease inhibitor. The information is presented to aid in the design and execution of key experiments to characterize this compound alongside established alternatives.

Based on the known pharmacological activity of its parent compound, benzamidine, this compound is predicted to act as a competitive inhibitor of serine proteases such as trypsin.[1] Serine proteases are a class of enzymes crucial in various physiological and pathological processes, making them attractive targets for therapeutic intervention.

Quantitative Comparison of Serine Protease Inhibitors

To objectively assess the inhibitory potency of this compound, it is essential to compare its inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) with those of well-characterized serine protease inhibitors. The table below presents inhibitory data for benzamidine and another common serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), against trypsin.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)IC₅₀
Benzamidine hydrochlorideTrypsin21 µM[2]Not specified
Benzamidine hydrochlorideTryptase20 µM[2]Not specified
Benzamidine hydrochlorideuPA97 µM[2]Not specified
Benzamidine hydrochlorideFactor Xa110 µM[2]Not specified
Benzamidine hydrochlorideThrombin320 µM[2]Not specified
AEBSFTrypsinNot specified< 15 µM[3]
This compound Trypsin To be determined To be determined

It is important to note that the introduction of fluorine atoms to the benzamidine scaffold can significantly alter its binding affinity and inhibitory potency. Therefore, the values for benzamidine hydrochloride should be considered as a baseline, and the precise inhibitory constants for this compound must be determined experimentally.

Signaling Pathway: Trypsin-Mediated PAR2 Activation

A key signaling pathway initiated by serine proteases like trypsin involves the activation of Protease-Activated Receptors (PARs).[4][5] Trypsin cleaves the extracellular domain of PAR2, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades, often involving G-proteins and subsequent activation of pathways like the MAPK/ERK pathway.[6][7] This pathway is implicated in various physiological processes, including inflammation and tissue repair.[5][6]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (Active) (Tethered Ligand Exposed) G_Protein G-Protein Activation PAR2_active->G_Protein Inhibitor 2,4-Difluoro-benzamidine hydrochloride Inhibitor->Trypsin Inhibition PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Pathway Ca_PKC->MAPK_ERK Proliferation Cellular Responses (e.g., Proliferation, Inflammation) MAPK_ERK->Proliferation

Caption: Trypsin-mediated activation of the PAR2 signaling pathway and its inhibition.

Experimental Protocols

To validate the inhibitory effect of this compound, a combination of in vitro enzymatic assays and cell-based assays is recommended.

In Vitro Enzymatic Assay: Trypsin Inhibition

This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against bovine trypsin.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • This compound

  • AEBSF (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve bovine trypsin in Tris buffer to a final concentration of 10 µg/mL.

    • Prepare a 10 mM stock solution of BAEE in Tris buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in Tris buffer.

    • Prepare a stock solution and dilutions of AEBSF as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the different concentrations of this compound or AEBSF to respective wells.

    • Add 20 µL of Tris buffer to the control wells (no inhibitor).

    • Add 160 µL of the BAEE solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the trypsin solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 253 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of BAEE hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of trypsin activity, by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Trypsin-Induced PAR2 Activation

This protocol outlines a method to assess the ability of this compound to block trypsin-induced signaling in cells expressing PAR2.

Materials:

  • A cell line endogenously or exogenously expressing PAR2 (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Trypsin

  • This compound

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Plating:

    • Culture PAR2-expressing cells to ~80-90% confluency.

    • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Wash the cells with a serum-free medium.

    • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Calcium Imaging:

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Trypsin Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of trypsin to the wells to activate PAR2.

    • Immediately monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity for each condition.

    • Normalize the data to the baseline fluorescence.

    • Plot the trypsin-induced calcium response against the concentration of this compound to determine its inhibitory effect.

Experimental Workflow

The following diagram outlines the logical flow of experiments for validating the inhibitory properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Compound 2,4-Difluoro-benzamidine hydrochloride Enzyme_Assay Enzymatic Assay (e.g., Trypsin Inhibition) Compound->Enzyme_Assay IC50 Determine IC₅₀ Value Enzyme_Assay->IC50 Selectivity Selectivity Profiling (vs. other proteases) IC50->Selectivity Cell_Assay Cell-Based Assay (e.g., PAR2 Activation) IC50->Cell_Assay Final_Assessment Comprehensive Inhibitor Profile Selectivity->Final_Assessment Pathway_Inhibition Confirm Pathway Inhibition (e.g., Calcium Flux, ERK Phosphorylation) Cell_Assay->Pathway_Inhibition Toxicity Assess Cytotoxicity Pathway_Inhibition->Toxicity Toxicity->Final_Assessment

Caption: Workflow for the validation of a novel serine protease inhibitor.

By following this structured approach, researchers can effectively validate the inhibitory activity of this compound, characterize its potency, and understand its effects in a cellular context. This comparative guide provides the necessary framework to generate robust and reliable data for advancing drug development projects.

References

A Comparative Analysis of 2,4-Difluoro-benzamidine hydrochloride and Other Key Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine proteases are a large family of enzymes crucial to a vast array of physiological processes, including blood coagulation, inflammation, digestion, and immunity. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. This guide focuses on a comparative analysis of several key serine protease inhibitors, providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Quantitative Data

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several common serine protease inhibitors against key serine proteases. Lower values indicate greater potency. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and pH.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)IC₅₀
2,4-Difluoro-benzamidine hydrochloride Trypsin, Thrombin, Plasmin, etc.Data not availableData not available
Benzamidine hydrochloride Trypsin35 µM-
Plasmin350 µM-
Thrombin220 µM-
Aprotinin Trypsin0.06 pM (Kᵈ)0.06 - 0.80 µM
Chymotrypsin9 nM-
Plasmin1 nM-
Plasma Kallikrein30 nM-
AEBSF hydrochloride Trypsin-< 15 µM
Chymotrypsin-~300 µM
Thrombin--
Plasmin--
Leupeptin Trypsin35 nM-
Plasmin3.4 µM-
Cathepsin B6 nM-
Calpain10 nM-
Kallikrein19 µM-

Note on this compound: As a derivative of benzamidine, it is expected to act as a competitive inhibitor of serine proteases. The introduction of two fluorine atoms on the benzene ring can significantly alter the electronic properties and binding affinity of the molecule. Fluorine is a highly electronegative atom and can form strong hydrogen bonds, potentially leading to enhanced binding to the enzyme's active site. However, without direct experimental data, its precise inhibitory potency and selectivity profile remain to be determined.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative studies. Below are detailed protocols for determining the IC₅₀ and Kᵢ values of serine protease inhibitors using a fluorescence-based assay.

Protocol 1: Determination of IC₅₀ using a Fluorescence-Based Assay

This protocol utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by the serine protease. The rate of fluorescence increase is measured spectrofluorometrically.

Materials:

  • Serine protease of interest (e.g., Trypsin, Thrombin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Inhibitor stock solution (e.g., this compound dissolved in an appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (typically at or below the Kₘ value).

    • Prepare a serial dilution of the inhibitor stock solution in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Serine Proteases in the Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot.

Coagulation_Cascade TF_VIIa Tissue Factor-VIIa Complex X Factor X TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Serine Protease Inhibitor (e.g., 2,4-Difluoro-benzamidine HCl) Inhibitor->Xa inhibits Inhibitor->Thrombin inhibits

Caption: Simplified diagram of the coagulation cascade highlighting the role of serine proteases.

Serine Proteases in Inflammation

Serine proteases, such as those released by immune cells, play a significant role in modulating inflammatory responses.

Inflammation_Pathway ImmuneCell Immune Cell (e.g., Mast Cell, Neutrophil) SerineProtease Serine Protease (e.g., Tryptase, Elastase) ImmuneCell->SerineProtease releases PARs Protease-Activated Receptors (PARs) SerineProtease->PARs activates ProInflammatory Pro-inflammatory Mediator Release PARs->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Inhibitor Serine Protease Inhibitor Inhibitor->SerineProtease inhibits

Caption: Role of serine proteases in inflammatory signaling pathways.

General Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel serine protease inhibitor.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Synthesis Inhibitor Synthesis & Purification BiochemicalAssay Biochemical Assays (IC50, Ki determination) Synthesis->BiochemicalAssay Selectivity Selectivity Profiling (Panel of Proteases) BiochemicalAssay->Selectivity CellViability Cell Viability/ Toxicity Assays Selectivity->CellViability CellularActivity Cellular Activity (e.g., Anti-inflammatory) CellViability->CellularActivity AnimalModel Animal Models of Disease (e.g., Thrombosis, Inflammation) CellularActivity->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD

Caption: A generalized workflow for the preclinical evaluation of a novel serine protease inhibitor.

Comparative Kinetic Analysis of Serine Protease Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Serine Protease Inhibition

Serine proteases are a class of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation can lead to various pathological conditions. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in drug discovery.

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, targeting enzymes such as trypsin, plasmin, and thrombin.[2][3] The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue in the S1 pocket of these proteases, providing a basis for its inhibitory activity. The substitution pattern on the benzamidine ring can significantly influence binding affinity and selectivity.

This guide will compare the kinetic profiles of unsubstituted benzamidine and other relevant inhibitors, offering insights into the potential inhibitory properties of 2,4-Difluoro-benzamidine hydrochloride.

Comparative Kinetic Data

The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for various serine protease inhibitors. Lower values indicate higher inhibitory potency.

Table 1: Kinetic Data for Benzamidine and Derivatives Against Serine Proteases

InhibitorTarget EnzymeKi (μM)Mechanism of Inhibition
BenzamidineTrypsin18.4Competitive
BenzamidinePlasmin350Competitive
BenzamidineThrombin220Competitive
Pentamidine (a bivalent benzamidine derivative)Plasmin2.1 ± 0.8Competitive
p-(2-oxo-1-propyl)benzamidineThrombinMore potent than benzamidineCompetitive
p-ethylbenzamidineThrombinMore potent than benzamidineCompetitive

Note: The data for substituted benzamidines against thrombin indicates a higher binding affinity compared to the parent benzamidine, though specific Ki values were not provided in the searched literature.[3]

Table 2: Kinetic Data for Alternative Serine Protease Inhibitors

InhibitorTarget Enzyme(s)Ki / IC50Mechanism of Inhibition
AprotininTrypsin0.00006 nM (Ki)Competitive
AprotininChymotrypsin9 nM (Ki)[4]Competitive
AprotininPlasmin1 nM (Ki)Competitive
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)Trypsin, Chymotrypsin, etc.-Irreversible
LeupeptinTrypsin35 nM (Ki)[5]Reversible Covalent
LeupeptinPlasmin3.4 μM (Ki)[5]Reversible Covalent
LeupeptinCalpain10 nM (Ki)[5]Reversible Covalent

Experimental Protocols

To facilitate the kinetic analysis of novel inhibitors such as this compound, a generalized experimental protocol for determining the inhibition constant (Ki) of a competitive inhibitor is provided below.

Protocol: Determination of Ki for a Competitive Serine Protease Inhibitor

1. Materials and Reagents:

  • Purified serine protease (e.g., trypsin)

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements

2. Procedure:

  • Determination of Michaelis-Menten Constant (Km):

    • Prepare a series of substrate dilutions in the assay buffer.

    • Add a fixed concentration of the enzyme to each well of the microplate.

    • Initiate the reaction by adding the substrate dilutions.

    • Monitor the change in absorbance or fluorescence over time to determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Assay:

    • Prepare a series of inhibitor dilutions in the assay buffer.

    • In the wells of a microplate, add the assay buffer, a fixed concentration of the substrate (typically at or below the Km value), and the inhibitor dilutions.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a fixed concentration of the enzyme.

    • Monitor the reaction kinetics as described above to determine the initial velocity in the presence of the inhibitor (Vi).

3. Data Analysis:

  • IC50 Determination:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Ki Determination for Competitive Inhibition:

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the substrate concentration used in the assay.

      • Km is the Michaelis-Menten constant of the substrate.[6]

    • Alternatively, perform the kinetic assay with multiple substrate concentrations in the presence of a fixed inhibitor concentration and analyze the data using a Lineweaver-Burk plot. For a competitive inhibitor, the lines will intersect on the y-axis. The apparent Km (Km_app) can be determined from the x-intercept, and Ki can be calculated using the formula: Km_app = Km * (1 + [I]/Ki) Where [I] is the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_components Add Buffer, Inhibitor, and Substrate plate->add_components pre_incubate Pre-incubate add_components->pre_incubate add_enzyme Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme read_plate Kinetic Reading in Plate Reader add_enzyme->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot Data (e.g., Lineweaver-Burk) calc_velocity->plot_data determine_constants Determine Km, Vmax, IC50, Ki plot_data->determine_constants

Caption: Workflow for determining enzyme kinetic parameters.

Serine Protease Signaling Pathway Example

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space thrombin Thrombin (Serine Protease) PAR1 PAR-1 Receptor thrombin->PAR1 Cleavage & Activation inhibitor Benzamidine Inhibitor inhibitor->thrombin Inhibition g_protein G-protein Activation PAR1->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Inflammation, Proliferation) ca_release->cellular_response pkc->cellular_response

Caption: Thrombin-mediated PAR-1 signaling pathway and its inhibition.

References

Comparative Analysis of Benzamidine-Based Protease Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Inhibitory Activity

Benzamidine and its derivatives are known to exhibit competitive, reversible inhibition of trypsin-like serine proteases. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the enzyme. The following table summarizes the reported Ki values for benzamidine against a panel of common serine proteases.

ProteaseKi (µM)
Trypsin35[1]
Plasmin350[1]
Thrombin220[1]

Note: This data represents the parent compound, benzamidine. The introduction of fluorine atoms in 2,4-Difluoro-benzamidine hydrochloride is expected to alter the electronic and binding properties, which may influence its potency and selectivity profile.

Experimental Protocols for Assessing Protease Cross-Reactivity

The determination of inhibitor selectivity is a critical step in drug discovery. A common method for evaluating the cross-reactivity of a protease inhibitor involves determining its inhibitory constant (Ki) against a panel of different proteases.

Determination of the Inhibitory Constant (Ki)

A widely used method for determining the Ki value for a competitive inhibitor is through enzyme kinetic studies. This typically involves the following steps:

  • Enzyme Activity Assay: The activity of the target protease is measured in the presence of a specific substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage.

  • Inhibitor Titration: The enzyme assay is performed in the presence of varying concentrations of the inhibitor.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

For tight-binding inhibitors, more complex models such as the Morrison equation may be required for accurate Ki determination.

The following diagram illustrates a general workflow for assessing the cross-reactivity of a protease inhibitor.

G Experimental Workflow for Protease Inhibitor Cross-Reactivity Profiling cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Compound Dilution Series D Incubate Protease with Inhibitor A->D B Protease Panel Preparation B->D C Substrate Preparation E Initiate Reaction with Substrate C->E D->E F Measure Kinetic Activity E->F G Determine IC50 Values F->G H Calculate Ki Values G->H I Compare Ki across Protease Panel H->I G Simplified Thrombin Signaling Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2->Cellular_Response PKC->Cellular_Response G Simplified Trypsin-PAR2 Signaling Pathway Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 MAPK MAPK Pathway DAG->MAPK Ca2->MAPK Inflammation Inflammatory Response MAPK->Inflammation

References

Evaluating the Specificity of 2,4-Difluoro-benzamidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-benzamidine hydrochloride is a synthetic small molecule that belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for therapeutic intervention. The introduction of fluorine atoms into small molecule inhibitors can modulate their physicochemical properties, such as lipophilicity and metabolic stability, and can influence their binding affinity and selectivity for target enzymes. This guide provides a comparative evaluation of the specificity of this compound, drawing on available data for related benzamidine analogs to infer its potential inhibitory profile.

Comparative Analysis of Benzamidine Analogs

Table 1: Inhibition Constants (Ki) of Benzamidine and 4-Aminobenzamidine Against Common Serine Proteases

CompoundTrypsin (Ki, µM)Thrombin (Ki, µM)Plasmin (Ki, µM)
Benzamidine19[1]65[2]-
4-Aminobenzamidine6.1[2]65[2]-

Note: Lower Ki values indicate stronger binding affinity and more potent inhibition.

The data in Table 1 suggests that the addition of an amino group at the para position of the benzamidine scaffold, as in 4-aminobenzamidine, can enhance the inhibitory potency against trypsin. Fluorine atoms, being highly electronegative, can alter the electronic distribution of the benzamidine ring and its interaction with the S1 binding pocket of serine proteases. This can potentially lead to altered affinity and selectivity. The 2,4-difluoro substitution pattern introduces two fluorine atoms at positions that are likely to influence the electrostatic and hydrophobic interactions within the enzyme's active site. Further experimental validation is necessary to elucidate the precise effects of this substitution on the inhibitory profile of this compound.

Experimental Protocols for Specificity Profiling

To definitively assess the specificity of this compound, a comprehensive screening against a panel of serine proteases is required. Below is a detailed protocol for a fluorescence-based kinetic assay to determine the inhibition constants (Ki).

Fluorescence-Based Serine Protease Inhibition Assay

Objective: To determine the inhibition constant (Ki) of this compound against a panel of serine proteases.

Materials:

  • Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin, Factor Xa, etc.)

  • Fluorogenic peptide substrates specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of This compound B Prepare serial dilutions of the inhibitor A->B D Add inhibitor dilutions to microplate wells B->D C Prepare enzyme and substrate solutions E Add enzyme to wells and pre-incubate C->E D->E F Initiate reaction by adding substrate E->F G Monitor fluorescence kinetically F->G H Determine initial reaction velocities G->H I Plot velocities against inhibitor concentration H->I J Calculate IC50 values I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Figure 1: Workflow for determining the inhibition constant (Ki).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations.

    • Prepare working solutions of each serine protease and its corresponding fluorogenic substrate in Assay Buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Km value.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the serially diluted inhibitor solutions. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor for each enzyme as a positive control.

    • Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves.

    • Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and Michaelis constant (Km) for the enzyme-substrate pair.

Signaling Pathway Context

Benzamidine and its analogs typically act as competitive inhibitors, binding to the active site of serine proteases and preventing substrate binding and catalysis. This mechanism is central to their function in various biological pathways.

G cluster_pathway Serine Protease Catalytic Pathway cluster_inhibition Inhibition by 2,4-Difluoro-benzamidine HCl Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Catalysis Product Cleaved Products ES_Complex->Product Inhibitor 2,4-Difluoro-benzamidine HCl Inhibitor->EI_Complex Binds

Figure 2: Competitive inhibition of a serine protease.

Conclusion

While direct experimental data on the specificity of this compound is currently limited, its structural similarity to known serine protease inhibitors like benzamidine and 4-aminobenzamidine suggests it is likely to exhibit a similar mechanism of action. The presence of difluoro substitutions is anticipated to modulate its inhibitory potency and selectivity profile. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the specificity of this compound and compare its performance against other relevant inhibitors. Such data is crucial for the rational design and development of novel therapeutic agents targeting serine proteases.

References

A Comparative Analysis of 2,4-Difluoro-benzamidine hydrochloride and Aprotinin as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two serine protease inhibitors: 2,4-Difluoro-benzamidine hydrochloride, a synthetic small molecule, and Aprotinin, a naturally occurring polypeptide. The selection of an appropriate protease inhibitor is critical for experimental success and the development of novel therapeutics. This document aims to facilitate this decision by presenting a detailed analysis of their mechanisms of action, inhibitory profiles, and supporting experimental data.

Introduction to the Inhibitors

Aprotinin , also known as bovine pancreatic trypsin inhibitor (BPTI), is a well-characterized polypeptide and a broad-spectrum, competitive inhibitor of serine proteases.[2][3] It forms stable, reversible complexes with a variety of proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[2][4] Its wide range of applications includes reducing blood loss during major surgery and preventing protein degradation in research settings.[2][5]

Data Presentation

The following tables summarize the key characteristics and quantitative data for this compound (based on data for benzamidine) and Aprotinin.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundAprotinin
Inhibitor Class Synthetic small molecule (benzamidine derivative)Natural polypeptide
Molecular Weight 194.61 g/mol (hydrochloride salt)~6512 Da[3]
Mechanism of Action Competitive, reversible inhibition[1]Competitive, reversible inhibition[2][3]
Target Enzymes Serine proteases (e.g., trypsin, thrombin)[1]Broad-spectrum serine proteases (trypsin, chymotrypsin, plasmin, kallikrein)[2][4]

Table 2: Quantitative Inhibitory Data

InhibitorTarget EnzymeInhibition Constant (Ki)IC50
Benzamidine *Trypsin18 µM-
Thrombin360 µM-
Plasmin3.5 mM-
Aprotinin Trypsin (bovine)0.06 pM - 6.0 x 10⁻¹⁴ M[4]-
Chymotrypsin9 nM[6]-
Plasmin1 nM-
Plasma Kallikrein30 nM-
0.06 - 0.80 µM (depending on target and conditions)[7]

*Note: Data presented for Benzamidine is for the unsubstituted parent compound and is used as an estimate for the 2,4-difluoro derivative due to a lack of specific data for the latter. The actual inhibitory constants for this compound may vary.

Experimental Protocols

General Serine Protease Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and Aprotinin against a model serine protease, such as trypsin.

Materials:

  • Enzyme: Trypsin from bovine pancreas

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Inhibitors: this compound and Aprotinin stock solutions

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagents:

    • Dissolve trypsin in cold, dilute HCl (e.g., 1 mM) to the desired stock concentration.

    • Dissolve the substrate (BAEE or BAPNA) in the assay buffer.

    • Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add varying concentrations of the inhibitor to the test wells. For control wells, add an equivalent volume of buffer.

    • Add a fixed amount of the trypsin solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance over time using a spectrophotometer.

      • For BAEE, measure the increase in absorbance at 253 nm.

      • For BAPNA, measure the increase in absorbance at 410 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the enzyme activity (or percent inhibition) against the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • To determine the Ki, perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

Mandatory Visualization

Signaling Pathway: Aprotinin's Mechanism of Action in the Coagulation Cascade

Aprotinin_Mechanism cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis Contact\nActivation Contact Activation Factor XIIa Factor XIIa Contact\nActivation->Factor XIIa Kallikrein Kallikrein Contact\nActivation->Kallikrein Factor Xa Factor Xa Factor XIIa->Factor Xa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrin\nDegradation Fibrin Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin\nDegradation Aprotinin Aprotinin Aprotinin->Plasmin Aprotinin->Kallikrein Kallikrein->Factor XIIa

Caption: Aprotinin inhibits key serine proteases in the coagulation and fibrinolytic pathways.

Experimental Workflow: Serine Protease Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor Dilutions Plate->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme Incubate Pre-incubate AddEnzyme->Incubate AddSubstrate Add Substrate (Initiate Reaction) Incubate->AddSubstrate Measure Measure Absorbance Change AddSubstrate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Workflow for determining the inhibitory potential of a compound against a serine protease.

Comparative Discussion

Specificity and Potency: Aprotinin is a potent, broad-spectrum inhibitor of various serine proteases, with particularly low Ki values against trypsin and plasmin.[4][6] This broad activity makes it highly effective in applications requiring the inhibition of multiple proteases, such as preventing widespread proteolysis during protein purification. However, this lack of specificity can be a disadvantage in applications where targeting a specific protease is desired.

While direct data for this compound is limited, the parent compound, benzamidine, is a known competitive inhibitor of trypsin and other serine proteases.[1] Generally, small molecule inhibitors like benzamidine derivatives can be designed and modified to achieve higher specificity for a particular protease. The inhibitory potency of benzamidine against trypsin is significantly lower than that of aprotinin.[1] A study on various substituted benzamidines showed that the nature and position of the substituent group significantly influence the inhibitory activity and specificity against different serine proteases.[1] It is plausible that the difluoro substitution on the benzamidine scaffold could enhance its binding affinity and/or specificity for certain proteases.

Applications:

  • This compound: As a small molecule, it holds potential for development as a therapeutic agent where oral bioavailability and cell permeability are desired. Its more targeted inhibitory profile (assuming optimization) could be advantageous in treating diseases where a specific serine protease is dysregulated. In research, it can be used as a tool to probe the function of specific proteases.

  • Aprotinin: Due to its large size and polypeptide nature, aprotinin is primarily used in applications where it does not need to cross cell membranes. It has been used clinically to reduce bleeding during complex surgeries by inhibiting plasmin and kallikrein.[2] In the laboratory, it is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of target proteins.[5]

Conclusion

Both this compound and aprotinin are valuable tools for the inhibition of serine proteases. The choice between them depends on the specific requirements of the application.

  • Aprotinin is a potent, broad-spectrum inhibitor ideal for applications requiring the simultaneous inhibition of multiple serine proteases, such as in protease inhibitor cocktails.

  • This compound , as a representative of the benzamidine class, offers the potential for greater specificity and development as a small molecule therapeutic. Further experimental validation is required to determine its precise inhibitory profile.

Researchers and drug development professionals should consider the target protease, the desired level of specificity, and the experimental or therapeutic context when selecting the most appropriate inhibitor.

References

Validating 2,4-Difluoro-benzamidine hydrochloride in Cell-Based Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,4-Difluoro-benzamidine hydrochloride and other key Peptidylarginine Deiminase 4 (PAD4) inhibitors in cell-based assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the validation and application of these compounds in drug discovery and development.

This compound belongs to a class of compounds that target PAD4, an enzyme implicated in a variety of diseases, including autoimmune disorders and cancer. PAD4's primary role is in citrullination, a post-translational modification of proteins, which is a key step in the formation of Neutrophil Extracellular Traps (NETs). The inhibition of PAD4 is therefore a promising therapeutic strategy. This guide will compare the performance of this compound's structural analog, F-amidine, and other well-characterized PAD4 inhibitors—Cl-amidine, GSK484, and TDFA—in relevant cell-based assays.

Comparative Performance of PAD4 Inhibitors

The validation of any new PAD4 inhibitor requires a quantitative comparison against established compounds. The following tables summarize the biochemical potency and cellular activity of key PAD4 inhibitors. While specific data for this compound is not extensively available in the public domain, the data for the closely related F-amidine and other inhibitors provide a valuable benchmark.

Table 1: Biochemical Potency of PAD4 Inhibitors
Compound Target(s) IC50 Mechanism of Action
F-amidine PAD4-Irreversible
Cl-amidine Pan-PAD5.9 µM (PAD4)[1][2]Irreversible
GSK484 PAD450 nM (in the absence of Ca2+)[3][4]Reversible, Calcium-competitive[3]
TDFA PAD4-selective-Irreversible
JBI-589 PAD40.122 µM[3][5]Non-covalent
Table 2: Cellular Activity of PAD4 Inhibitors
Compound Cell Line/Type Assay Endpoint Effective Concentration
F-amidine Analogues (o-F-amidine) HL-60Histone H3 Citrullination100-fold > Cl-amidine-
Cl-amidine HL-60Histone H4 CitrullinationInhibition of A23187-induced citrullination5-10 µM[1]
GSK484 Human NeutrophilsNET FormationAbrogation of NETosis-
TDFA HL-60 GranulocytesHistone Citrullination>100 µM Cl-amidine at 1 nM1 nM[3][6]
JBI-589 Human NeutrophilsHistone H3 CitrullinationInhibition of calcium ionophore-induced citrullinationEC50 of 0.146 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of PAD4 inhibitors. Below are protocols for key cell-based assays.

Histone Citrullination Assay in Neutrophils by Western Blot

This assay directly assesses the ability of an inhibitor to block the enzymatic activity of PAD4 within a cellular context.

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., PolymorphoPrep™).

  • Resuspend the isolated neutrophils in RPMI 1640 medium.

2. Cell Seeding and Adherence:

  • Seed neutrophils (e.g., 2 x 10^5 cells/well) into a 6-well plate and allow them to adhere for 1 hour at 37°C.

3. Inhibitor Pre-treatment:

  • Pre-incubate the adherent neutrophils with various concentrations of the PAD4 inhibitor (e.g., this compound) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

4. Induction of Citrullination:

  • Stimulate the neutrophils with a calcium ionophore like A23187 or ionomycin (5 µM) for 3-4 hours at 37°C to induce histone citrullination.[7] Include an unstimulated control.

5. Cell Lysis and Protein Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

6. SDS-PAGE and Western Blot:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against citrullinated histone H3 (CitH3) overnight at 4°C.[7]

  • Use an antibody against total histone H3 or a loading control like GAPDH or β-actin for normalization.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software to determine the extent of inhibition.

NETosis Inhibition Assay by Fluorescence Microscopy

This assay visualizes and quantifies the inhibition of Neutrophil Extracellular Trap (NET) formation.

1. Neutrophil Isolation and Seeding:

  • Isolate and seed neutrophils onto poly-L-lysine coated coverslips in a 24-well plate as described in the previous protocol.

2. Inhibitor Pre-treatment:

  • Pre-treat adherent neutrophils with the PAD4 inhibitor at various concentrations for 30-60 minutes at 37°C.

3. NET Induction:

  • Stimulate the neutrophils with a NET-inducing agent such as Phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) or ionomycin (5 µM) for 3-4 hours at 37°C.[7]

4. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer.

  • Block non-specific binding with a blocking solution.

  • Incubate with primary antibodies against citrullinated histone H3 (CitH3) and myeloperoxidase (MPO) or neutrophil elastase (NE) to identify NETs.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the DNA with a dye such as Hoechst 33342 or DAPI.

5. Imaging and Quantification:

  • Mount the coverslips onto microscope slides.

  • Visualize the stained cells using a fluorescence microscope.

  • Quantify the area of NETs or the number of NET-forming cells to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of the validation process.

PAD4_Signaling_in_NETosis cluster_stimulus Stimulus cluster_cell Neutrophil cluster_inhibitor Inhibition PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin Ca_Influx Ca2+ Influx Ionomycin->Ca_Influx PAD4_inactive PAD4 (inactive) Ca_Influx->PAD4_inactive Activation PAD4_active PAD4 (active) Histone_H3 Histone H3 (Arginine) PAD4_active->Histone_H3 Citrullination Citrullinated_H3 Citrullinated Histone H3 Chromatin_Decondensation Chromatin Decondensation Citrullinated_H3->Chromatin_Decondensation NETosis NETosis Chromatin_Decondensation->NETosis Inhibitor 2,4-Difluoro-benzamidine HCl & Alternatives Inhibitor->PAD4_active Inhibition

Caption: PAD4 signaling in NET formation and inhibitor intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion Isolate_Neutrophils Isolate Neutrophils from Blood Pretreat Pre-treat with PAD4 Inhibitor Isolate_Neutrophils->Pretreat Induce_NETosis Induce NETosis (e.g., PMA, Ionomycin) Pretreat->Induce_NETosis Immunofluorescence Immunofluorescence (Visualize NETs) Induce_NETosis->Immunofluorescence Western_Blot Western Blot (Detect CitH3) Induce_NETosis->Western_Blot DNA_Dye DNA Dye Quantification (Measure Extracellular DNA) Induce_NETosis->DNA_Dye Quantify_Inhibition Quantify NET Inhibition Immunofluorescence->Quantify_Inhibition Western_Blot->Quantify_Inhibition DNA_Dye->Quantify_Inhibition Determine_IC50 Determine IC50/EC50 Quantify_Inhibition->Determine_IC50 Validate_Target Validate PAD4 Target Engagement Determine_IC50->Validate_Target

Caption: Workflow for validating PAD4 inhibitors in cell-based assays.

References

A Head-to-Head Comparison of Fluorinated Benzamidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated Benzamidine Analogs with Supporting Experimental Data

The introduction of fluorine into benzamidine scaffolds has emerged as a valuable strategy in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of various fluorinated benzamidine analogs, summarizing their performance against different biological targets and detailing the experimental protocols used for their evaluation.

Quantitative Performance Data

The following tables summarize the inhibitory activities of selected fluorinated benzamidine analogs against various enzymes. Direct comparison of IC50 and Ki values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Serine Proteases by Fluorinated Benzamidine Analogs

CompoundTargetInhibition Constant (Ki)IC50Reference
N-chloro-N′-(p-fluorophenyl)-benzamidineSerine ProteasesData not availableData not available[1]
4-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine (5c)P. gingivalisNot applicableMIC: 31.25-250 µg/mL[2][3][4]
Upamostat (a benzamidine derivative)Urokinase-type Plasminogen Activator (uPA), PlasminData not availableAntitumor potential noted[5]
H317/86 (a benzamidine derivative)PlasminData not availableInhibits plasmin[5]

Table 2: Activity of Fluorinated Benzamide Analogs at Dopamine D2 Receptors

CompoundTargetInhibition Constant (Ki)NotesReference
[18F]MBPDopamine D2 Receptors (D2long, D3, D4)1-8 nMHigh affinity for all three subtypes[6]
[18F]FCPDopamine D2 Receptors (D2long, D3)~5.5 nMNanomolar affinity[6]
[18F]FCPDopamine D4 Receptor144 nMLower affinity[6]
[18F]fallyprideDopamine D2 Receptor0.03 nM~10-fold higher affinity than the ethyl analog[7]

Table 3: Inhibition of Hedgehog Signaling Pathway by Fluorinated 4-(2-pyrimidinylamino)benzamide Analogs

CompoundTargetIC50Reference
15hHedgehog (Hh) Signaling Pathway0.050 nM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Binding Studies for Dopamine D2 Receptors

This protocol is based on the methods described for the characterization of [18F]MBP and [18F]FCP[6].

  • Tissue Preparation: Membranes from cells expressing dopamine D2, D3, or D4 receptors are prepared.

  • Binding Assay:

    • Incubate the cell membranes with the radiolabeled fluorinated benzamide analog (e.g., [18F]MBP or [18F]FCP) in a suitable buffer.

    • For competition assays, include varying concentrations of a competing unlabeled ligand.

    • Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding experiments.

    • Calculate the inhibition constant (Ki) from competition binding data using the Cheng-Prusoff equation.

Hedgehog Signaling Pathway Inhibition Assay

This protocol is based on the luciferase reporter method used to evaluate 4-(2-pyrimidinylamino)benzamide analogues[8].

  • Cell Culture: Use a cell line that is responsive to Hedgehog signaling and contains a Gli-dependent luciferase reporter construct.

  • Compound Treatment:

    • Plate the cells in a multi-well format.

    • Treat the cells with varying concentrations of the fluorinated benzamidine analogs.

    • Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., cell viability).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum luciferase activity induced by the agonist.

Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay

This protocol describes a general method for assessing the inhibition of uPA.

  • Enzyme and Substrate:

    • Use purified human uPA.

    • Use a chromogenic or fluorogenic substrate specific for uPA.

  • Inhibition Assay:

    • Pre-incubate uPA with various concentrations of the fluorinated benzamidine analog in a suitable assay buffer.

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement:

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers. Fluorinated benzamidine analogs have been identified as potent inhibitors of this pathway[8].

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Nuclear Translocation Inhibitor Fluorinated Benzamidine Analogs Inhibitor->SMO Inhibits Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of fluorinated benzamidine analogs.

Plasminogen Activation System

The urokinase-type plasminogen activator (uPA) system plays a key role in fibrinolysis and is also implicated in cancer metastasis. Benzamidine derivatives are known inhibitors of uPA and plasmin[5][9][10].

Plasminogen_Activation uPA Urokinase-type Plasminogen Activator (uPA) Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Blood Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Inhibitor Fluorinated Benzamidine Analogs Inhibitor->uPA Inhibits Inhibitor->Plasmin Inhibits

Caption: The role of uPA in plasminogen activation and its inhibition by benzamidine analogs.

Experimental Workflow for Comparative Analysis

The following workflow outlines a general approach for the head-to-head comparison of novel fluorinated benzamidine analogs.

Experimental_Workflow Synthesis Synthesis of Fluorinated Benzamidine Analogs Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assays) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: A general workflow for the discovery and development of fluorinated benzamidine analogs.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-benzamidine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling 2,4-Difluoro-benzamidine hydrochloride for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust generation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust when handling the solid material.

Hazard Profile Summary

The following table summarizes the potential hazards associated with benzamidine hydrochloride, which should be considered analogous for this compound in the absence of specific data.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1]Ingestion
Serious Eye Irritation Causes serious eye irritation.[1]Eyes
Carcinogenicity/Mutagenicity May cause cancer or genetic defects (as indicated for similar compounds).Inhalation, Ingestion, Skin Contact
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental Release

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • This compound is a halogenated organic material. It is crucial to keep halogenated waste streams separate from non-halogenated ones, as disposal methods and costs can differ significantly.[2]

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene or polypropylene containers are generally suitable.

  • Ensure the original product container is used for waste if possible, and that it is in good condition.[3] Handle uncleaned empty containers as you would the product itself.[3]

3. Spill Management:

In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid creating dust.

  • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

4. Final Disposal:

  • Consult Your EHS Department: The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. They will provide specific instructions based on local, state, and federal regulations.

  • Do Not Dispose Down the Drain: This compound should never be disposed of down the sink or in regular trash.[4]

  • Incineration: High-temperature incineration at an approved facility is a common and effective method for destroying halogenated organic compounds.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator A->B E Spill Occurs A->E C Segregate as Halogenated Organic Waste B->C D Use Labeled, Compatible Waste Container C->D G Store Securely in a Designated Waste Accumulation Area D->G F Follow Spill Management Protocol E->F F->D H Contact Environmental Health & Safety (EHS) for Pickup G->H I Arrange for Disposal via Licensed Hazardous Waste Vendor H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the properties of similar compounds and general best practices. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal. Your local Environmental Health and Safety department is the primary resource for ensuring compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling 2,4-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2,4-Difluoro-benzamidine hydrochloride. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this exact substance. It is critical to treat this compound with caution, assuming it may possess hazards similar to related benzamidine and fluorinated organic hydrochlorides, which can include skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment is to create a barrier between the handler and the chemical.[1] The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free.[2] Double-gloving is recommended.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2]
Eye and Face Protection Safety goggles and face shieldGoggles must be worn to protect against splashes.[2] A face shield provides a fuller range of protection for the face and eyes.[2][3]
Body Protection Laboratory coat or chemical-resistant apron/coverallsA lab coat should be worn at a minimum.[4] For tasks with a higher risk of splashes, an apron or coveralls made of a chemical-resistant material is necessary.[3][5]
Respiratory Protection N95 or N100 respiratorRequired when handling the powder outside of a certified chemical fume hood to protect against inhalation of airborne particles.[2][4] A full-face respirator may be necessary for large spills.[3]
Foot Protection Closed-toe shoesShoes with non-slip soles are recommended to prevent slips and falls.[4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experiments.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Preparation and Weighing (in a Chemical Fume Hood) :

    • All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[8]

    • Before starting, ensure the fume hood is functioning correctly.

    • Don the required PPE as detailed in the table above.

    • To minimize dust generation, handle the powder carefully. Do not pour it from a height.

    • Use a spatula to transfer the solid to a tared weighing vessel.

    • Close the primary container immediately after dispensing.

  • Dissolving the Compound :

    • If dissolving in a solvent, add the solvent to the weighed solid slowly to avoid splashing.

    • If the solvent is volatile, ensure this step is also performed in a fume hood.

  • Post-Handling :

    • Thoroughly clean the spatula and weighing vessel.

    • Wipe down the work surface in the fume hood.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[7][8]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste.[9][10]

    • This includes unused solid, solutions, and any contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Solid Waste :

    • Collect unused or waste solid this compound in a designated, labeled, and sealed container for halogenated organic solids.

    • Contaminated disposable items such as gloves and weighing paper should also be placed in this container.

  • Liquid Waste :

    • Solutions of this compound should be collected in a designated container for halogenated organic liquid waste.[11]

    • The pH of the waste solution should be between 5.5 and 9.5 before it is added to the waste container.[12]

    • Do not mix with other waste streams like acids, bases, or heavy metals.[9][12]

  • Container Labeling and Storage :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Halogenated Organic Waste" and the chemical name.[9][11]

    • Store waste containers in a designated satellite accumulation area, within secondary containment.[9]

    • Keep waste containers tightly closed except when adding waste.[9][11]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Dissolve Solid Dissolve Solid Weigh Solid->Dissolve Solid Clean Equipment Clean Equipment Dissolve Solid->Clean Equipment Segregate Waste Segregate Waste Clean Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.